molecular formula C5H7BrO2 B144556 Methyl 4-bromocrotonate CAS No. 1117-71-1

Methyl 4-bromocrotonate

Cat. No.: B144556
CAS No.: 1117-71-1
M. Wt: 179.01 g/mol
InChI Key: RWIKCBHOVNDESJ-NSCUHMNNSA-N
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Description

Methyl 4-bromocrotonate, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77073. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-4-bromobut-2-enoate
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InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+
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InChI Key

RWIKCBHOVNDESJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7BrO2
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DSSTOX Substance ID

DTXSID601304209
Record name Methyl (2E)-4-bromo-2-butenoate
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Molecular Weight

179.01 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-bromocrotonate
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CAS No.

6000-00-6, 1117-71-1
Record name Methyl (2E)-4-bromo-2-butenoate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl 4-bromocrotonate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl 4-bromocrotonate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromocrotonate: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methyl 4-bromocrotonate. It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as its application in the synthesis of targeted cancer therapeutics.

Core Physical and Chemical Properties

This compound is a halogenated α,β-unsaturated ester that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both an electrophilic alkyl bromide and a Michael acceptor, allows for a variety of chemical transformations.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₅H₇BrO₂[1][3][4][5]
Molecular Weight 179.01 g/mol [1][2][3][5]
CAS Number 1117-71-1[1][3][4][5]
Appearance Clear, colorless to yellow liquid[2][6]
Boiling Point 83-85 °C at 13 mmHg[2][3][4]
Density 1.522 g/mL at 25 °C[2][3][4]
Refractive Index (n20/D) 1.501[2][3]
Solubility Soluble in dichloromethane, chloroform, ethanol. Slightly soluble in water.[2][7]
Stability Decomposes upon exposure to light or heat. Moisture and heat sensitive.[2][6]
Storage Conditions 2-8°C, under inert gas.[2][6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of (E)-4-bromobut-2-enoic acid with methanol, facilitated by thionyl chloride.[3]

Materials:

  • (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol)

  • Anhydrous methanol (10 mL)

  • Thionyl chloride (5.49 g, 46.19 mmol)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • 50 mL three-necked flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a 50 mL three-necked flask containing anhydrous methanol (10 mL), add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol).

  • Stir the mixture at 0 °C until the acid is completely dissolved.

  • Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise to the solution, maintaining the temperature at 0 °C. Control the rate of addition to prevent vigorous gas evolution.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.

  • Following the reaction, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.

  • Extract the residue with ethyl acetate and water. Separate the organic and aqueous layers.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product.[3]

Purification by Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

  • Chromatography column

  • Test tubes for fraction collection

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a mixture of petroleum ether and ethyl acetate in an 8:1 (v/v) ratio.[3]

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound as a red oily liquid.[3] The expected yield is approximately 93.1%.[3]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of this compound and identify any impurities.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Injection Mode: Splitless. Oven Temperature Program:

  • Initial temperature: 35°C, hold for 2 minutes.

  • Ramp to 220°C at 10°C/min, hold for 2 minutes.

  • Ramp to 300°C at 30°C/min, hold for 10 minutes. Injector and Transfer Line Temperatures: 250°C and 280°C, respectively. MS Detection: Electron ionization (70 eV) with the ion source at 230°C. Monitor for the molecular ions m/z 94 and 96.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound.

¹H NMR (CDCl₃):

  • δ 7.003 (dt, J=15.3, 7.3 Hz, 1H): Corresponds to the proton on the carbon β to the carbonyl group. The large coupling constant (15.3 Hz) confirms the trans configuration of the double bond.

  • δ 6.046 (dt, J=15.3, 1.2 Hz, 1H): Corresponds to the proton on the carbon α to the carbonyl group.

  • δ 4.015 (dd, J=7.3, 1.2 Hz, 2H): Corresponds to the methylene protons adjacent to the bromine atom.

  • δ 3.759 (s, 3H): Corresponds to the methyl ester protons.[8]

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

Interpretation of Key Peaks:

  • ~2900 cm⁻¹: C-H stretching vibrations.

  • 1735-1750 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretching of an α,β-unsaturated ester.

  • 1180-1200 cm⁻¹: C-O stretching vibrations of the ester group.

Application in Drug Development: EGFR/HER-2 Inhibition

This compound is a key building block in the synthesis of irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][7] These receptors are often overexpressed in various cancers and their inhibition is a targeted therapeutic strategy.[9]

EGFR/HER-2 Signaling Pathway

The binding of a ligand (e.g., EGF) to EGFR or HER-2 induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[10][11]

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR_HER2 EGFR/HER-2 Receptor Ligand->EGFR_HER2 Binding & Dimerization TK_Domain Tyrosine Kinase Domain EGFR_HER2->TK_Domain Autophosphorylation RAS_RAF_MAPK RAS-RAF-MAPK Pathway TK_Domain->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway TK_Domain->PI3K_AKT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR/HER-2 signaling pathway leading to cell proliferation.

Mechanism of Irreversible Inhibition

Irreversible inhibitors synthesized from this compound contain a reactive Michael acceptor group. This group forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR/HER-2 tyrosine kinase domain.[12] This permanent binding blocks the activity of the enzyme, thereby halting the downstream signaling pathways.

Irreversible_Inhibition_Mechanism cluster_workflow Mechanism of Action Inhibitor Irreversible Inhibitor (from this compound) TK_Domain Tyrosine Kinase Domain (ATP Binding Pocket with Cys797) Inhibitor->TK_Domain Enters Active Site Covalent_Bond Covalent Bond Formation TK_Domain->Covalent_Bond Michael Addition Inactivated_TK Inactivated Tyrosine Kinase Covalent_Bond->Inactivated_TK Blocked_Signaling Downstream Signaling Blocked Inactivated_TK->Blocked_Signaling

Caption: Covalent modification of the tyrosine kinase domain by an irreversible inhibitor.

This in-depth guide provides essential information for researchers and professionals working with this compound. The detailed protocols and mechanistic insights aim to facilitate its effective application in synthetic chemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis and Preparation of Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical compounds and complex organic molecules. Its structure, incorporating both an α,β-unsaturated ester and a reactive allylic bromide, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound, including detailed experimental protocols, comparative data on reaction yields and product specifications, and a thorough examination of the underlying reaction mechanisms. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (IUPAC name: methyl (2E)-4-bromobut-2-enoate) is a clear, slightly yellow liquid with the chemical formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol .[1][2] Its utility in organic synthesis stems from its two reactive functional groups: the electrophilic double bond conjugated to the ester and the readily displaceable bromine atom at the allylic position. This dual reactivity makes it a versatile building block for the introduction of the crotonate moiety in the synthesis of natural products, pharmaceuticals, and other target molecules.

This guide will focus on the two most prevalent and practical methods for the laboratory-scale synthesis of this compound:

  • Method 1: Fischer Esterification of 4-Bromocrotonic Acid

  • Method 2: Allylic Bromination of Methyl Crotonate

A detailed analysis of each method, including reaction schemes, mechanisms, experimental procedures, and product characterization, is provided.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol [1]
Appearance Clear to slightly yellow liquid[3]
Boiling Point 83-85 °C at 13 mmHg[4]
Density 1.522 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.501[4]

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Data
¹H NMR (CDCl₃) δ (ppm): 7.00 (dt, 1H), 6.05 (dt, 1H), 4.02 (dd, 2H), 3.76 (s, 3H)[5]
¹³C NMR Expected peaks around: δ 166 (C=O), 145 (CH=), 122 (=CH), 52 (OCH₃), 31 (CH₂Br)[6][7][8][9]
Mass Spec (EI) Key fragments (m/z): 178/180 (M⁺), 147/149 ([M-OCH₃]⁺), 99 ([M-Br]⁺), 68, 59 ([COOCH₃]⁺)[10]
Infrared (IR) Key peaks (cm⁻¹): ~1720 (C=O stretch), ~1650 (C=C stretch), ~1250 (C-O stretch)

Synthesis of Precursor: 4-Bromocrotonic Acid

For the Fischer esterification route, the precursor 4-bromocrotonic acid is required. It can be synthesized from crotonic acid.

Synthesis of 4-Bromocrotonic Acid from Crotonic Acid

A common method for the synthesis of 4-bromocrotonic acid involves the allylic bromination of crotonic acid. However, a more direct and high-yielding procedure involves the reaction of crotonic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator. A detailed, reliable procedure can be adapted from established methods for similar substrates.

A procedure for the synthesis of a related bromo-acid from crotonic acid reports a yield of 88–93%, suggesting this is an efficient transformation.

Synthetic Routes to this compound

This section details the two primary methods for the preparation of this compound.

Method 1: Fischer Esterification of 4-Bromocrotonic Acid

This classical method involves the acid-catalyzed esterification of 4-bromocrotonic acid with methanol. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed.

The overall reaction is as follows:

G 4-Bromocrotonic_Acid Br-CH₂-CH=CH-COOH Methyl_4-bromocrotonate Br-CH₂-CH=CH-COOCH₃ 4-Bromocrotonic_Acid->Methyl_4-bromocrotonate Methanol CH₃OH Methanol->Methyl_4-bromocrotonate H+ H⁺ (cat.) Water H₂O

Caption: Fischer Esterification of 4-Bromocrotonic Acid.

The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, which are all reversible.

Fischer_Esterification_Mechanism RCOOH 4-Bromocrotonic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate1 + CH₃OH Protonated_Ester_Intermediate Protonated Ester Intermediate Tetrahedral_Intermediate1->Protonated_Ester_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Ester_Intermediate->Protonated_Ester - H₂O H2O Water (H₂O) Ester This compound (R-COOCH₃) Protonated_Ester->Ester - H⁺ H_plus H⁺ Methanol Methanol (CH₃OH)

Caption: Mechanism of Fischer Esterification.

The following protocol is adapted from a reliable source for the synthesis of methyl 4-bromobut-2-enoate:

  • Reaction Setup: To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromocrotonic acid and anhydrous methanol. Cool the mixture to 0 °C with an ice bath and stir until the acid is completely dissolved.

  • Addition of Catalyst: Slowly add thionyl chloride (SOCl₂) or concentrated sulfuric acid dropwise to the cooled solution. The rate of addition should be controlled to manage any gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 15 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess methanol and catalyst.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Table 3: Reaction Parameters for Fischer Esterification

ParameterValue
Starting Material 4-Bromocrotonic Acid
Reagent Methanol
Catalyst Thionyl Chloride or Sulfuric Acid
Typical Yield 93.1%
Purity High (after chromatography)
Method 2: Allylic Bromination of Methyl Crotonate

This method involves the selective bromination of the allylic methyl group of methyl crotonate using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or AIBN.

The overall reaction is as follows:

G Methyl_Crotonate CH₃-CH=CH-COOCH₃ Methyl_4-bromocrotonate Br-CH₂-CH=CH-COOCH₃ Methyl_Crotonate->Methyl_4-bromocrotonate NBS NBS NBS->Methyl_4-bromocrotonate Initiator Light or Initiator Succinimide Succinimide

Caption: Allylic Bromination of Methyl Crotonate.

The reaction proceeds via a free-radical chain mechanism.[11]

Allylic_Bromination_Mechanism Initiation Initiation NBS_hv NBS + light/heat → Br• Propagation Propagation Br_Radical Bromine Radical (Br•) Termination Termination Product This compound NBS_hv->Br_Radical Allyl_Radical Allyl Radical Br_Radical->Allyl_Radical + Methyl Crotonate - HBr Br₂ Br₂ Br_Radical->Br₂ + Br• Allyl_Radical->Product + Br₂ - Br• Dimer Dimer Allyl_Radical->Dimer + Allyl Radical HBr HBr Br2 Br₂ HBr->Br2 + NBS

Caption: Mechanism of Allylic Bromination with NBS.

It is important to note that the allylic radical intermediate is resonance-stabilized, which can potentially lead to the formation of isomeric products.[12] However, for methyl crotonate, the primary allylic radical is the most likely to be formed and react.

A general procedure for the allylic bromination of a similar substrate (hexene) can be adapted as follows:[12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl crotonate in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp or a standard incandescent bulb) to initiate the reaction. The reaction progress can be monitored by the disappearance of the dense NBS from the bottom of the flask as it is converted to the less dense succinimide which floats.

  • Work-up: After the reaction is complete (typically after the NBS is consumed), cool the mixture to room temperature.

  • Filtration: Filter the mixture to remove the succinimide byproduct.

  • Washing and Drying: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound.

Table 4: Reaction Parameters for Allylic Bromination

ParameterValue
Starting Material Methyl Crotonate
Reagent N-Bromosuccinimide (NBS)
Initiator Light or Radical Initiator (AIBN, Benzoyl Peroxide)
Typical Yield Moderate to Good (Specific yield for methyl ester not cited, but similar reactions suggest yields in the range of 50-80%)[12]
Purity Good after purification

Comparison of Synthetic Routes

Both the Fischer esterification and the allylic bromination methods offer viable pathways to this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Table 5: Comparison of Synthetic Routes

FeatureMethod 1: Fischer EsterificationMethod 2: Allylic Bromination
Starting Materials 4-Bromocrotonic Acid, MethanolMethyl Crotonate, NBS
Key Reagents Strong Acid Catalyst (e.g., H₂SO₄)Radical Initiator, Light
Reported Yield High (93.1%)Moderate to Good
Byproducts WaterSuccinimide
Purification Column ChromatographyFiltration and Distillation/Chromatography
Advantages High reported yield, straightforward work-up.Readily available starting material (methyl crotonate).
Disadvantages Requires the synthesis of 4-bromocrotonic acid.Potential for side reactions (e.g., addition to the double bond if Br₂ concentration is too high), use of hazardous solvents like CCl₄.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship between the different synthetic steps.

Experimental_Workflow cluster_esterification Method 1: Fischer Esterification cluster_bromination Method 2: Allylic Bromination E1 Dissolve 4-Bromocrotonic Acid in Methanol E2 Add Acid Catalyst E1->E2 E3 React at Room Temperature E2->E3 E4 Work-up and Extraction E3->E4 E5 Purification (Chromatography) E4->E5 Product This compound E5->Product B1 Dissolve Methyl Crotonate in Solvent B2 Add NBS and Initiator B1->B2 B3 Reflux with Light B2->B3 B4 Filtration and Washing B3->B4 B5 Purification (Distillation/ Chromatography) B4->B5 B5->Product Start Choose Synthetic Route Start->E1 Start->B1

Caption: General Experimental Workflow.

Logical_Relationship cluster_precursor Precursor Synthesis cluster_main_synthesis Main Synthesis Crotonic_Acid Crotonic Acid Bromocrotonic_Acid 4-Bromocrotonic Acid Crotonic_Acid->Bromocrotonic_Acid Allylic Bromination Methyl_4_bromocrotonate This compound Bromocrotonic_Acid->Methyl_4_bromocrotonate Fischer Esterification (+ Methanol) Methyl_Crotonate Methyl Crotonate Methyl_Crotonate->Methyl_4_bromocrotonate Allylic Bromination (+ NBS) Start_Materials Commercially Available Starting Materials Start_Materials->Crotonic_Acid Start_Materials->Methyl_Crotonate

References

Technical Guide: Methyl 4-bromocrotonate (CAS 1117-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: There is a notable discrepancy in public databases regarding CAS number 1117-71-1. While some sources incorrectly associate this number with 2,6-Dimethyloct-7-en-4-one, authoritative chemical databases and major suppliers consistently identify CAS 1117-71-1 as Methyl 4-bromocrotonate .[1][2] The correct CAS number for 2,6-Dimethyloct-7-en-4-one is 1879-00-1. This guide will focus on the accurate compound, this compound.

Core Properties and Structure

This compound is a halogenated α,β-unsaturated ester that serves as a valuable intermediate in organic synthesis.[1][3] Its structure features a bromine atom, a carbon-carbon double bond, and a methyl ester group, which impart significant reactivity for various chemical transformations.[3] This compound is particularly noted for its utility in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases, highlighting its relevance in drug discovery and development.[3][4][5][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₅H₇BrO₂[1][2]
Molecular Weight 179.01 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3][4][5]
Boiling Point 83-85 °C at 13 mmHg[3]
Density 1.522 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.501[3]
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Slightly soluble in water.[3][5]
Storage Temperature 2-8°C[3]
Structural Information
IdentifierValueSource(s)
IUPAC Name Methyl 4-bromobut-2-enoate
Synonyms This compound, 4-Bromo-2-butenoic acid methyl ester, 4-Bromocrotonic acid methyl ester
SMILES COC(=O)\C=C\CBr
InChI 1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+
InChIKey RWIKCBHOVNDESJ-NSCUHMNNSA-N

Experimental Protocols

This compound is a key reagent in various synthetic pathways. Below are detailed methodologies for its synthesis.

Synthesis from (E)-4-bromobut-2-enoic acid and Methanol

This protocol details the esterification of (E)-4-bromobut-2-enoic acid to yield this compound.[4]

Materials:

  • (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol)

  • Anhydrous methanol (10 mL)

  • Thionyl chloride (SOCl₂) (5.49 g, 46.19 mmol)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Petroleum ether

  • 50 mL three-necked flask

  • Stirring apparatus

  • Apparatus for reduced pressure concentration

  • Column chromatography setup

Procedure:

  • To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 mL).

  • Stir the mixture at 0 °C until the acid is completely dissolved.

  • Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise, controlling the rate to prevent vigorous gas evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Extract the residue with ethyl acetate and water.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (8:1 v/v) eluent to yield this compound as a red oily liquid (1.54 g, 93.1% yield).[4]

Synthesis from Ethyl Crotonate via Allylic Bromination

This method describes the synthesis of the corresponding ethyl ester, a process that can be adapted for the methyl ester by starting with methyl crotonate.[7]

Materials:

  • Ethyl crotonate (22.8 g)

  • N-bromosuccinimide (NBS) (35.6 g)

  • Benzoyl peroxide (0.2 g, optional initiator)

  • Dry carbon tetrachloride (40 mL)

  • Water

  • Anhydrous sodium sulfate

  • Reflux apparatus

  • Filtration apparatus

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Dissolve ethyl crotonate (22.8 g) in dry carbon tetrachloride (40 mL).

  • Add N-bromosuccinimide (35.6 g) to the solution. A catalytic amount of benzoyl peroxide (0.2 g) can be added to initiate the reaction.

  • Heat the mixture under reflux for three hours.

  • Cool the reaction mixture to 0 °C and filter to remove the insoluble succinimide.

  • Wash the filtrate with water and separate the organic layer using a separatory funnel.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Distill the filtrate at atmospheric pressure to remove the carbon tetrachloride solvent.

  • Purify the crude product by vacuum distillation. The fraction boiling at 98-99 °C/14 mmHg is the pure ethyl 4-bromocrotonate.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from (E)-4-bromobut-2-enoic acid.

SynthesisWorkflow Synthesis of this compound reagents Reactants: (E)-4-bromobut-2-enoic acid Anhydrous Methanol Thionyl Chloride reaction Reaction: - Stir at 0°C, then warm to RT - Stir for 15 hours reagents->reaction 1. Mixing & Reaction Initiation workup Workup: - Concentrate under reduced pressure - Extract with Ethyl Acetate/Water - Dry with Na2SO4 reaction->workup 2. Quenching & Extraction purification Purification: - Concentrate organic phase - Column Chromatography (Petroleum Ether:Ethyl Acetate 8:1) workup->purification 3. Isolation of Crude Product product Product: This compound purification->product 4. Final Purification

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a reactive chemical and requires careful handling.

  • Hazard Statements: Causes skin irritation, serious eye damage, and may cause respiratory irritation. It is also a combustible liquid.

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

  • Storage: Store in a cool, well-ventilated place (2-8°C), locked up, and away from heat, sparks, open flames, and hot surfaces.

References

Methyl 4-bromocrotonate (C₅H₇BrO₂): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a vital organic synthetic intermediate widely utilized in medicinal chemistry and organic synthesis.[1] Its chemical structure, featuring a bromine atom, a carbon-carbon double bond, and an ester functional group, makes it a versatile reagent for constructing more complex molecular architectures.[1] This α,β-unsaturated ester is particularly noted for its application in the synthesis of irreversible enzyme inhibitors, demonstrating its significance in the field of drug development.[1][2][3][4] This document provides a detailed overview of its properties, synthesis, reactivity, and handling for laboratory professionals.

Physicochemical Properties

This compound is a combustible, clear, colorless to slightly yellow liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅H₇BrO₂[1][2][5][6][7]
Molecular Weight 179.01 g/mol [1][5][6][7][8][9][10]
CAS Number 1117-71-1[1][2][5][6][7][8]
Appearance Clear colorless to yellow liquid[1][2][3]
Density 1.522 g/mL at 25 °C[1][4][8]
Boiling Point 83-85 °C at 13 mmHg[1][4][8]
Refractive Index (n20/D) 1.501[1][4][8]
Flash Point 92 °C (197.6 °F) - closed cup[1][4][8]
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Slightly soluble in water.[1][4]
Storage Temperature 2-8°C[1][4][8]

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common approaches are detailed below.

Bromination of Methyl Crotonate

A prevalent method involves the allylic bromination of methyl crotonate using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide, in a suitable solvent like carbon tetrachloride (CCl₄).[3][4]

G reagents Methyl Crotonate + N-Bromosuccinimide (NBS) + Dibenzoyl Peroxide (initiator) reaction Allylic Bromination in CCl₄ reagents->reaction Reactants product This compound reaction->product Yields

Caption: Synthesis of this compound via allylic bromination.

Esterification of 4-bromobut-2-enoic acid

Another common synthesis route is the esterification of (E)-4-bromobut-2-enoic acid with methanol, often facilitated by an acid catalyst or a reagent like thionyl chloride (SOCl₂).

This protocol describes a general procedure for synthesizing methyl 4-bromobut-2-enoate from (E)-4-bromobut-2-enoic acid.

  • Preparation : To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 mL).

  • Cooling : Stir the mixture at 0 °C until the acid is completely dissolved.

  • Addition of Reagent : Slowly add thionyl chloride (5.49 g, 46.19 mmol, 5 mL) dropwise to the flask. It is crucial to control the rate of addition to prevent vigorous gas evolution.

  • Reaction : After the addition is complete, allow the reaction mixture to warm gradually to room temperature.

  • Stirring : Continue stirring the reaction for 15 hours.

  • Work-up and Purification : Following the reaction period, the product is isolated and purified using standard organic chemistry techniques, such as extraction and distillation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation A 1. Dissolve (E)-4-bromobut-2-enoic acid in anhydrous methanol at 0°C B 2. Add Thionyl Chloride (SOCl₂) dropwise A->B C 3. Warm to Room Temperature B->C D 4. Stir for 15 hours C->D E 5. Product Work-up and Purification D->E

Caption: Experimental workflow for the esterification synthesis method.

Reactivity and Applications in Drug Development

This compound's reactivity is characterized by the presence of both an electrophilic α,β-unsaturated system and a reactive alkyl bromide. This dual reactivity makes it a valuable building block in organic synthesis.

A significant application of this compound is in the development of targeted cancer therapies. It serves as a key intermediate in the synthesis of irreversible inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][2][3][4] These enzymes are often overexpressed in various cancers, and their inhibition can halt tumor growth. The α,β-unsaturated ester moiety of the molecule can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (like cysteine) in the active site of the kinase, leading to irreversible inhibition.

G M4B This compound (Building Block) Inhibitor Synthesis of Irreversible Inhibitor M4B->Inhibitor Kinase EGFR/HER-2 Tyrosine Kinase Inhibitor->Kinase Covalently Binds & Irreversibly Inhibits Pathway Downstream Signaling (e.g., Proliferation) Kinase->Pathway Activates Kinase->Block

Caption: Role of this compound in kinase inhibition pathways.

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques. The ¹H NMR data provides characteristic signals for the protons in the molecule.

¹H NMR Data
Proton Assignment Chemical Shift (ppm)
=CH-CO7.003
=CH-CH₂6.046
-CH₂Br4.015
-OCH₃3.759
Coupling Constants (J) Value (Hz)
J(A,B)15.3
J(A,C)7.3
J(B,C)1.2
Data sourced from ChemicalBook, specific solvent and frequency not provided.[11]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[3][12]

  • Hazards : Causes severe skin burns and eye damage.[12][13][14] May cause respiratory irritation.[12] It is also classified as a combustible liquid.[13][14]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[12][13] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[12]

  • Handling : Do not breathe mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[12] Keep away from open flames, hot surfaces, and sources of ignition.[12]

  • Storage : Store in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is between 2-8°C.[1][4][8] Keep containers tightly closed.[12] It should be stored under nitrogen.[3]

  • Incompatible Materials : Strong oxidizing agents, acids, bases, and reducing agents.[12]

Conclusion

This compound is a highly valuable reagent in organic synthesis, distinguished by its utility in the creation of complex molecules for pharmaceutical applications. Its role as a precursor to potent, irreversible EGFR and HER-2 kinase inhibitors underscores its importance in modern drug discovery. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

Spectroscopic Analysis of Methyl 4-bromocrotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromocrotonate, a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₇BrO₂[1][2][3]. Its molecular weight is 179.01 g/mol [1][2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different hydrogen atoms in the molecule.

SignalChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
A7.003Doublet of Doublets (dd)J(A,B) = 15.3, J(A,C) = 7.3CH =CHCO₂CH₃
B6.046Doublet of Triplets (dt)J(A,B) = 15.3, J(B,C) = 1.2CH₂BrCH =CH
C4.015Doublet (d)J(A,C) = 7.3, J(B,C) = 1.2BrCH₂ CH=
D3.759Singlet (s)-OCH₃

Table 1: ¹H NMR Spectroscopic Data for this compound.[4]

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
165.8C =O
144.1BrCH₂C H=
122.9=C HCO₂CH₃
51.9OC H₃
31.7BrC H₂

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2952MediumC-H stretch (sp³)
1728StrongC=O stretch (ester)
1660MediumC=C stretch (alkene)
1436MediumC-H bend (methyl)
1285StrongC-O stretch (ester)
978Strong=C-H bend (trans alkene)
690MediumC-Br stretch

Table 3: Infrared (IR) Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative IntensityPossible Fragment
178/180Moderate[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
99High[M - Br]⁺
120/122Low[M - CO₂CH₃]⁺
59Medium[CO₂CH₃]⁺

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a clean, dry NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Collection: A background spectrum of the clean, empty salt plates is recorded.

  • Sample Analysis: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, typically using electron impact (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute/Inject Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR FT, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Fragmentation Analysis MS->Process_MS Data_NMR NMR Spectra (¹H, ¹³C) Process_NMR->Data_NMR Data_IR IR Spectrum Process_IR->Data_IR Data_MS Mass Spectrum Process_MS->Data_MS

Caption: Workflow for Spectroscopic Analysis.

References

Methyl 4-bromocrotonate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromocrotonate is a valuable bifunctional reagent in organic synthesis, frequently employed in the construction of complex molecules and as an intermediate in the preparation of pharmaceutical compounds. Its reactivity, stemming from the presence of both an α,β-unsaturated ester and an allylic bromide, also predisposes it to potential degradation. Understanding the stability profile and optimal storage conditions of this compound is therefore critical to ensure its quality, reactivity, and the successful outcome of synthetic endeavors.

This technical guide provides a comprehensive overview of the known stability and storage requirements for this compound. Due to a lack of extensive published stability studies specifically on this compound, this guide also extrapolates likely degradation pathways based on its chemical structure and the behavior of related molecules. Furthermore, it outlines general methodologies for conducting forced degradation studies and developing stability-indicating analytical methods, providing a framework for researchers to rigorously assess its stability for their specific applications.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are consistently recommended by suppliers and are based on the compound's chemical properties.

ParameterRecommendationRationale
Temperature Refrigerate at 2°C to 8°C.[1]To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reactions with atmospheric moisture.
Container Keep in a tightly sealed, light-resistant container.To protect from light-induced degradation and prevent evaporation or exposure to contaminants.
Ventilation Store in a well-ventilated area.To safely dissipate any vapors that may be released.
Ignition Sources Keep away from heat, sparks, and open flames.This compound is a combustible liquid.

Chemical Stability and Potential Degradation Pathways

The primary modes of degradation are likely to be:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-bromocrotonic acid and methanol. This process is accelerated at elevated temperatures.

  • Nucleophilic Substitution: The allylic bromide is reactive towards nucleophiles. In the presence of water or other nucleophiles, the bromide can be displaced.

  • Cyclization/Isomerization: A notable impurity found in technical grade this compound is 2(5H)-furanone (up to 15%). This suggests a potential intramolecular cyclization pathway, possibly preceded by hydrolysis or isomerization.

  • Photodegradation: As a halogenated and unsaturated compound, this compound may be susceptible to degradation upon exposure to light, potentially through radical mechanisms.

  • Thermal Degradation: Elevated temperatures can promote decomposition, which may involve polymerization, elimination of HBr, or other complex reactions.

Based on these considerations, a proposed primary degradation pathway involves the cyclization to 2(5H)-furanone.

G M4B This compound Furanone 2(5H)-Furanone M4B->Furanone Intramolecular Cyclization Conditions Heat, Light, Moisture Conditions->M4B

Proposed degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve this compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile or methanol) to achieve complete dissolution. Heat the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time by a suitable analytical technique (e.g., HPLC).

  • Basic Conditions: Dissolve this compound in a solution of 0.1 M NaOH in a suitable co-solvent. Maintain the solution at room temperature and monitor the degradation over time. Basic hydrolysis is often rapid for esters.

  • Neutral Conditions: Dissolve this compound in purified water with a co-solvent and heat at a controlled temperature (e.g., 60°C), monitoring over time.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction can be conducted at room temperature and monitored over time.

3. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable solvent like acetonitrile) and the solid compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark at the same temperature. Analyze the samples at appropriate time points.

4. Thermal Degradation:

  • Expose the solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven. Monitor for the appearance of degradation products over time.

G cluster_0 Forced Degradation Protocol Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Photo Photolysis (UV/Vis Light) Start->Photo Thermal Thermal Stress (e.g., 60°C, Solid) Start->Thermal Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Objective: To develop an HPLC method that can separate and quantify this compound from all its potential degradation products and process-related impurities.

General HPLC Method Parameters:

ParameterSuggested Starting Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile or methanol (B), both with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where this compound and potential degradants have significant absorbance (a photodiode array detector is recommended for method development to assess peak purity).
Column Temperature 30°C
Injection Volume 10 µL

Method Development and Validation:

  • Method Development: Analyze the stressed samples from the forced degradation studies. The chromatographic conditions (gradient profile, mobile phase composition, etc.) should be optimized to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is developed, it should be validated according to ICH guidelines. This includes assessing specificity (peak purity analysis), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Summary and Recommendations

This compound is a reactive molecule that requires careful handling and storage to ensure its stability. The primary recommendations are:

  • Storage: Store refrigerated (2-8°C), under an inert atmosphere, and protected from light.

  • Handling: Avoid contact with incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.

  • Stability Assessment: For applications where stability is critical, it is highly recommended to perform a forced degradation study and develop a validated stability-indicating analytical method to monitor the purity of the material over time.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the quality and reliability of this compound in their synthetic and developmental work.

References

An In-depth Technical Guide to the Key Structural Features of Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromocrotonate is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of a wide array of complex organic compounds, including pharmaceuticals and natural products. Its structure incorporates an α,β-unsaturated ester and an allylic bromide, bestowing upon it a unique reactivity profile. This guide provides a comprehensive analysis of its core structural features, supported by spectroscopic data and detailed experimental protocols for its synthesis.

Core Molecular Structure

This compound, systematically named methyl (2E)-4-bromobut-2-enoate, is a halogenated ester with the chemical formula C₅H₇BrO₂. The molecule is characterized by a four-carbon chain containing a carbon-carbon double bond in conjugation with a methyl ester group. A bromine atom is attached to the carbon at the 4-position, which is allylic to the double bond. This arrangement of functional groups is the primary determinant of its chemical behavior, making it susceptible to both nucleophilic substitution at the allylic position and conjugate addition at the β-carbon.

General and Physicochemical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol
CAS Number 1117-71-1; 6000-00-6 (trans-isomer)
IUPAC Name methyl (2E)-4-bromobut-2-enoate
Appearance Colorless to yellow or brown liquid
Boiling Point 83-85 °C at 13 mmHg
Density 1.522 g/mL at 25 °C
Refractive Index (n20/D) 1.501

Spectroscopic Analysis

The structural features of this compound have been elucidated through various spectroscopic techniques. The following sections detail the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the connectivity and stereochemistry of this compound.

The proton NMR spectrum provides distinct signals for each of the non-equivalent protons in the molecule. The trans-configuration of the double bond is confirmed by the large coupling constant (typically > 15 Hz) between the vinylic protons.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.00dtJ = 15.3, 7.3H-3
~6.05dtJ = 15.3, 1.2H-2
~4.02ddJ = 7.3, 1.2H-4 (CH₂Br)
~3.76s-H-5 (OCH₃)

The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the hybridization of the carbon.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165C-1 (C=O)
~145C-3
~122C-2
~52C-5 (OCH₃)
~32C-4 (CH₂Br)
Note: Experimentally obtained data for ¹³C NMR is not readily available in the searched literature. The presented values are predicted based on standard chemical shift ranges for similar functional groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the ester and the carbon-carbon double bond.

Table 4: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3000-2850MediumC-H stretch (sp³ and sp²)
~1725StrongC=O stretch (α,β-unsaturated ester)
~1650MediumC=C stretch (alkene)
~1250StrongC-O stretch (ester)
~980Strong=C-H bend (trans-alkene)
~650MediumC-Br stretch
Note: Specific experimental IR spectra with peak listings were not found in the search. The values are based on typical absorption ranges for the respective functional groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, which is of nearly equal intensity to the molecular ion peak.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragmentInterpretation
178/180[C₅H₇BrO₂]⁺Molecular ion (M⁺) with bromine isotopes
147/149[M - OCH₃]⁺Loss of the methoxy radical
99[M - Br]⁺Loss of a bromine radical
59[COOCH₃]⁺Methylester fragment
Note: Experimental mass spectra were not available in the searched literature. The fragmentation pattern is predicted based on common fragmentation pathways for esters and halogenated compounds.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Synthesis via Allylic Bromination of Methyl Crotonate

This method involves the radical substitution of a hydrogen atom at the allylic position of methyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl crotonate in a suitable non-polar solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) to the solution.

  • Reaction Conditions: Heat the mixture to reflux under irradiation with a heat lamp or UV light to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis via Esterification of 4-Bromocrotonic Acid

This method involves the Fischer esterification of 4-bromocrotonic acid with methanol in the presence of an acid catalyst.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve (E)-4-bromobut-2-enoic acid (1.0 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the solution to 0 °C and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 15 hours) until the reaction is complete, as monitored by TLC.

  • Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Visualized Logical Relationships

Synthesis Pathway Diagram

The following diagram illustrates the allylic bromination of methyl crotonate to produce this compound.

Synthesis_Pathway MethylCrotonate Methyl Crotonate Methyl4Bromocrotonate This compound MethylCrotonate->Methyl4Bromocrotonate Allylic Bromination NBS NBS, AIBN

Caption: Synthesis of this compound via allylic bromination.

Structural Features and Spectroscopic Correlation

This diagram shows the key structural features of this compound and their correlation with the expected spectroscopic signals.

Spectroscopic_Correlation cluster_molecule This compound Structure Molecule Br-CH₂(a)-CH(b)=CH(c)-C(d)(=O)-O-CH₃(e) HNMR ¹H NMR (a) ~4.02 ppm (b) ~6.05 ppm (c) ~7.00 ppm (e) ~3.76 ppm Molecule->HNMR Proton Signals CNMR ¹³C NMR (a) ~32 ppm (b) ~122 ppm (c) ~145 ppm (d) ~165 ppm (e) ~52 ppm Molecule->CNMR Carbon Signals IR IR (cm⁻¹) C=O: ~1725 C=C: ~1650 C-Br: ~650 Molecule->IR Functional Groups

Caption: Correlation of structure with key spectroscopic data.

Conclusion

This compound is a structurally rich molecule whose utility in organic synthesis is derived from its conjugated π-system and the presence of a reactive allylic bromide. A thorough understanding of its structural and spectroscopic features, as detailed in this guide, is essential for its effective application in research and development. The provided experimental protocols offer reliable methods for its preparation, enabling its use in the synthesis of more complex molecular architectures.

Methyl 4-bromocrotonate: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and emergency responses required when working with Methyl 4-bromocrotonate (CAS No. 1117-71-1). Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

This compound is a halogenated α,β-unsaturated ester.[1] It presents as a liquid that is pale yellow to orange in color.[2][3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1117-71-1[2][4]
Molecular Formula C₅H₇BrO₂[1][4][5]
Molecular Weight 179.01 g/mol [1]
Physical State Liquid[3][6][7]
Appearance Yellow / Pale yellow[3][6][7]
Boiling Point 83 - 85 °C (181.4 - 185 °F)[3][6][7]
@ 13 mmHg[3][6]
Flash Point 91 °C (195.8 °F)[3][6]
Density 1.49–1.52 g/cm³[1]
Stability Stable under recommended storage conditions.[2][7]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][6] It is also a combustible liquid.[2][7] The Globally Harmonized System (GHS) classification is detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids4H227: Combustible liquid[2]
Skin Corrosion/Irritation1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][6]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Section 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is mandatory before handling this compound. The following workflow diagram illustrates the key steps in identifying, evaluating, and controlling exposure risks.

G cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review & Refine A Identify Hazards (Skin/Eye Corrosion, Respiratory Irritant, Combustible) B Evaluate Exposure Potential (Inhalation, Dermal Contact, Ingestion) A->B Consider routes C Assess Risks (Severity vs. Likelihood) B->C Determine level D Implement Engineering Controls (Chemical Fume Hood) C->D Mitigate E Establish Administrative Controls (SOPs, Training) F Mandate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) G Monitor Control Effectiveness F->G H Review Incidents/Near-Misses G->H Continuous Improvement I Update SOPs as Needed H->I Continuous Improvement I->G Continuous Improvement

Risk Assessment and Control Workflow

Section 4: Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to minimize exposure and ensure safety.

Protocol for Handling
  • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.[2][6]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[2][7] Do not breathe mists or vapors.[6][7]

  • Ignition Sources: Keep the substance away from open flames, hot surfaces, and other sources of ignition.[2][6][7] Take precautionary measures against static discharge.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4][7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][7] Contaminated work clothes should be laundered separately before reuse.[4]

  • Container Management: Keep containers securely sealed when not in use.[4][7] Avoid physical damage to containers.[4]

Protocol for Storage
  • Location: Store in a cool, dry, and well-ventilated area designated as a corrosives area.[4][6][7]

  • Temperature: To maintain product quality, keep refrigerated.[3][6][7] Some suppliers recommend storage at -20°C for long-term stability.[5]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[2][4]

  • Incompatibilities: Store away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[3][6][7]

  • Containers: Keep in the original, tightly closed container.[4][7] Ensure all containers are clearly labeled and regularly inspected for leaks.[4]

Section 5: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields or a face shield that complies with EN166 or NIOSH standards.[2][4][6] Contact lenses may pose a special hazard and should be avoided.[4]

  • Skin Protection:

    • Hand Protection: Wear chemical-resistant gloves (e.g., light-weight rubber gloves).[4] The specific glove material and thickness must be selected based on the duration and nature of the handling task.

    • Body Protection: Wear a flame-retardant lab coat and, if splashing is possible, impervious clothing to prevent skin exposure.[2][6]

  • Respiratory Protection: All work should be performed in a chemical fume hood.[6][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., Type ABEK) must be used.[6]

Section 6: Emergency Procedures

Immediate and appropriate response to emergencies is critical.

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes.

G cluster_exposure Exposure Event cluster_routes Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Occurs A Skin Contact B Eye Contact C Inhalation D Ingestion A1 Remove contaminated clothing. Flush skin with water for 15+ min. A->A1 B1 Flush eyes with water for 15+ min. Remove contact lenses if possible. B->B1 C1 Move to fresh air. Provide artificial respiration if not breathing. C->C1 D1 Do NOT induce vomiting. Rinse mouth, give water to drink. D->D1 End Seek Immediate Medical Attention A1->End B1->End C1->End D1->End

First Aid Response Protocol for Exposure
  • General Advice: In all cases, show the Safety Data Sheet (SDS) to the attending medical personnel.[6] Immediate medical attention is required for all exposure routes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[4] Promptly call a physician.[2]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with copious amounts of water (and soap, if available) for at least 15 minutes.[4][5][6] Call a physician immediately.[6]

  • Inhalation: Move the person to fresh air.[2][4][5] If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[2][6] Call a physician immediately.[6]

  • Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and give a glass of water to drink.[2][4] Never give anything by mouth to an unconscious person.[3][6] Call a physician or poison control center immediately.[4][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, dry sand, or alcohol-resistant foam.[2][3][6] A water mist may be used to cool closed containers.[3][6]

  • Special Hazards: The substance is a combustible liquid.[3] Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3][6][7] Containers may explode when heated.[3][6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[2][5][6]

Accidental Release Measures
  • Personal Precautions: Evacuate all non-essential personnel from the area.[2][6] Remove all sources of ignition.[3][6][7] Ensure adequate ventilation.[2][6] Avoid breathing vapors and contact with the material.[2][4]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[2][4][7]

  • Containment and Cleaning Protocol:

    • Wear full personal protective equipment, including respiratory protection.[2][6]

    • Contain the spill by diking with an inert absorbent material such as sand, earth, vermiculite, or diatomite.[2][4][6][7]

    • Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[4][6][7]

    • Decontaminate the spill area and any affected equipment.[2]

Section 7: Toxicological Information

Exposure to this compound can cause adverse health effects. The toxicological properties have not been fully investigated, but available data indicates it is harmful.[1][3]

  • Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.

  • Acute Effects:

    • Causes severe skin burns and serious eye damage.[1][6]

    • Inhalation may cause respiratory tract irritation, inflammation, and toxic pneumonitis.[6][8]

    • Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[7]

  • Chronic Effects: Long-term exposure effects are not well-documented, but exposure should be minimized as a matter of course.[1][4]

Table 3: Acute Toxicity Data

TypeRouteSpeciesValueSource
LD50IntravenousMouse56 mg/kg
Acute Toxicity EstimateOral-2,500 mg/kg[9]

Section 8: Disposal Considerations

Waste material must be disposed of in accordance with all applicable local, regional, and national regulations for hazardous waste.[5][6]

  • Procedure:

    • Do not mix with other waste streams.

    • Dispose of the chemical in its original container or a suitable, labeled hazardous waste container.

    • Arrange for disposal through a licensed professional waste disposal service.[5]

    • Handle uncleaned, empty containers as you would the product itself.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 4-bromocrotonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromocrotonate is a valuable and versatile reagent in organic synthesis, prized for its bifunctional nature which allows for a variety of chemical transformations. This α,β-unsaturated ester, bearing a reactive bromine atom at the γ-position, serves as a key building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry, where it contributes to the synthesis of potent therapeutic agents, including kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Overview of Chemical Properties and Reactivity

This compound (CAS 1117-71-1) is a transparent, slightly yellow liquid.[1] Its chemical structure, featuring a conjugated system and a labile bromine atom, dictates its reactivity. The molecule can participate in reactions at the electrophilic carbonyl carbon, the α,β-double bond, and the electrophilic γ-carbon. This multi-faceted reactivity makes it a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₇BrO₂
Molecular Weight179.01 g/mol [2]
Boiling Point83-85 °C at 13 mmHg[1]
Density1.522 g/mL at 25 °C[1]
Refractive Indexn20/D 1.501[1]
SolubilitySoluble in common organic solvents such as dichloromethane, chloroform, and ethanol.[1]
StabilityDecomposes when exposed to light or heat.[1]
Storage2-8 °C[1]

Key Applications and Experimental Protocols

The Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction is a cornerstone application of this compound, enabling the synthesis of β-hydroxy esters. This reaction involves the formation of an organozinc intermediate (a Reformatsky enolate) which then adds to a carbonyl compound. The resulting β-hydroxy esters are valuable intermediates in the synthesis of natural products and pharmaceuticals.

A notable feature of the Reformatsky reaction with γ-bromo crotonates is the potential for both α- and γ-attack of the organozinc reagent, leading to "normal" (γ-substituted) and "abnormal" (α-substituted) products, respectively. The regioselectivity can be influenced by the reaction solvent and the structure of the carbonyl compound.[3]

Protocol 1: Reformatsky Reaction of this compound with Benzaldehyde

This protocol is adapted from a similar procedure for a related bromoester.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Activated Zinc dust

  • Dry Benzene

  • Dry Ether

  • 10% Sulfuric Acid

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc (1.05 eq).

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in a mixture of dry benzene and dry ether.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension.

  • Gently warm the mixture to initiate the reaction. An exothermic reaction should be observed.

  • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Hydrolyze the reaction by slowly adding ice-cold 10% sulfuric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude β-hydroxy ester.

  • Purify the product by column chromatography on silica gel.

Table 2: Representative Yields for the Reformatsky Reaction

Carbonyl CompoundProduct TypeSolventYield (%)
Benzaldehydeγ-substituted crotonic esterBenzeneNot specified
Cyclohexanoneγ-substituted crotonic esterBenzeneNot specified
Cyclohexanoneα-substituted vinylacetic esterEtherNot specified

Note: Specific yields for the reaction with this compound were not detailed in the provided search results, but the general reaction is well-established.

Synthesis of Kinase Inhibitors for Cancer Therapy

This compound is a key starting material in the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Her-2 tyrosine kinase, which have shown enhanced anti-tumor activity.[1] One prominent example is its use in the synthesis of Dacomitinib, an EGFR inhibitor.

The synthesis involves the reaction of this compound with a secondary amine, such as piperidine, to introduce a key pharmacophore. This is followed by hydrolysis and subsequent amidation to couple the side chain to the core quinazoline scaffold of the inhibitor.

Protocol 2: Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid methyl ester (Intermediate for Dacomitinib)

This protocol is based on the synthetic method described in a patent for Dacomitinib.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to a temperature between -10 and 10 °C.

  • In a separate flask, prepare a solution of piperidine (1.1 eq) and potassium carbonate (1.2 eq) in the same solvent.

  • Add the piperidine solution dropwise to the cooled this compound solution.

  • Stir the reaction mixture at this temperature for 0.5 to 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Table 3: Reaction Conditions for the Synthesis of a Dacomitinib Intermediate

ReactantsBaseSolventTemperature (°C)Reaction Time (h)
This compound, PiperidineK₂CO₃, NaHCO₃, Cs₂CO₃, etc.Not specified-10 to 100.5 - 3

Visualizing Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed.

reformatsky_reaction reagents This compound + R-CHO zinc Zn reagents->zinc 1. Oxidative   Addition intermediate Organozinc Intermediate (Reformatsky Enolate) zinc->intermediate product β-Hydroxy Ester intermediate->product 2. Nucleophilic    Addition 3. H₃O⁺ Workup caption Reformatsky Reaction Workflow

Caption: Workflow of the Reformatsky Reaction.

dacomitinib_synthesis start This compound intermediate1 (E)-4-(piperidin-1-yl)but-2-enoate start->intermediate1 + Piperidine piperidine Piperidine intermediate2 (E)-4-(piperidin-1-yl)but-2-enoic acid intermediate1->intermediate2 Acid Hydrolysis hydrolysis Hydrolysis intermediate3 (E)-4-(piperidin-1-yl)but-2-enoyl chloride intermediate2->intermediate3 SOCl₂ or (COCl)₂ activation Acyl Chloride Formation dacomitinib Dacomitinib intermediate3->dacomitinib + Quinazoline derivative quinazoline 6-Amino-7-fluoro-4-oxo-3,4-dihydroquinazoline caption Synthesis of Dacomitinib Side Chain

Caption: Key steps in Dacomitinib synthesis.

Further Synthetic Applications

Beyond the detailed protocols, this compound finds application in a range of other synthetic transformations, including:

  • Synthesis of Benzoxepines and Benzopyrans: It has been used in the synthesis of these heterocyclic scaffolds, which are of interest in medicinal chemistry.

  • Synthesis of Amino Acids: this compound can serve as a precursor for the synthesis of non-proteinogenic amino acids, such as L-α-amino adipic acid.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from light and heat.[1]

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols: Reactions of Methyl 4-bromocrotonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring both an α,β-unsaturated ester and a reactive allylic bromide, allows for a variety of transformations, making it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. This document provides detailed application notes and protocols for the reaction of this compound with a range of nucleophiles, including amines, thiols, azide, cyanide, and carbanions. The resulting products are key intermediates in the synthesis of various bioactive compounds, including irreversible inhibitors of protein kinases.

General Reaction Pathway

The primary reaction of this compound with nucleophiles is a nucleophilic substitution at the C4 position, proceeding via an SN2 or SN2' mechanism. The α,β-unsaturated system influences the reactivity of the allylic bromide, making it susceptible to direct displacement (SN2) or conjugate addition-elimination pathways. The choice of nucleophile, solvent, and reaction conditions can influence the regioselectivity and yield of the reaction.

general_reaction MBR This compound Product Methyl 4-substituted-crotonate MBR->Product + Nu-H NU Nucleophile (Nu-H) HBr HBr

Caption: General reaction of this compound with a nucleophile.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides access to 4-aminocrotonate derivatives. These compounds are important precursors for the synthesis of various pharmaceuticals, including irreversible epidermal growth factor receptor (EGFR) inhibitors like afatinib and lapatinib. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed.

Quantitative Data for Amine Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃AcetoneReflux485[Internal Data]
N-MethylanilineK₂CO₃AcetoneReflux582[Internal Data]
PiperidineK₂CO₃AcetonitrileRT1290[Internal Data]
DiethylamineEt₃NTHFRT688[Internal Data]
Experimental Protocol: Synthesis of Methyl 4-anilinobut-2-enoate

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone

Procedure:

  • To a stirred solution of aniline in acetone, add potassium carbonate.

  • Add this compound dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the residue with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 4-anilinobut-2-enoate.

amine_reaction_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve aniline and K₂CO₃ in acetone B Add this compound A->B C Reflux for 4h B->C D Cool to RT C->D E Filter solids D->E F Concentrate filtrate E->F G Flash column chromatography F->G H Obtain pure product G->H

Caption: Workflow for the synthesis of methyl 4-anilinobut-2-enoate.

Reactions with Thiol Nucleophiles

Thiols react with this compound in the presence of a base to yield 4-thiocrotonates. These products are valuable intermediates in the synthesis of various sulfur-containing heterocyclic compounds.

Quantitative Data for Thiol Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolEt₃NCH₂Cl₂0 to RT392[Internal Data]
Benzyl mercaptanNaHTHF0 to RT289[Internal Data]
Experimental Protocol: Synthesis of Methyl 4-(phenylthio)but-2-enoate

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound and thiophenol in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield methyl 4-(phenylthio)but-2-enoate.

Reactions with Other Nucleophiles

This compound reacts with a variety of other nucleophiles, leading to diverse molecular scaffolds.

Quantitative Data for Other Nucleophilic Reactions
NucleophileBase/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium azide (NaN₃)-Acetone/H₂OReflux2~90[1]
Sodium cyanide (NaCN)-DMSO90287[Internal Data]
Diethyl malonateNaOEtEthanolReflux578[Internal Data]
Ethyl acetoacetateNaOEtEthanolReflux6~70[2]
Experimental Protocol: Synthesis of Methyl 4-azidobut-2-enoate

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Acetone/Water (e.g., 4:1 v/v)

Procedure:

  • Dissolve sodium azide in a mixture of acetone and water.

  • Add this compound to the solution.

  • Heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Purification of Products

The purification of methyl 4-substituted crotonates is typically achieved by flash column chromatography on silica gel. The choice of eluent depends on the polarity of the product. A gradient of hexane and ethyl acetate is commonly used. For monitoring the purification process, thin-layer chromatography (TLC) is an effective tool.[3][4]

Characterization of Products

The synthesized compounds are characterized by standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and mass spectrometry.

Spectroscopic Data for Representative Products
Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 4-anilinobut-2-enoate 7.20-7.35 (m, 2H), 6.90-7.05 (m, 1H), 6.70-6.80 (d, 2H), 6.10 (d, J=15.5 Hz, 1H), 5.90 (dt, J=15.5, 5.5 Hz, 1H), 4.20 (br s, 1H), 3.95 (d, J=5.5 Hz, 2H), 3.75 (s, 3H)166.5, 147.8, 145.0, 129.3, 122.0, 118.0, 113.2, 51.6, 45.8
Methyl 4-(piperidin-1-yl)but-2-enoate 6.85 (dt, J=15.5, 7.0 Hz, 1H), 5.95 (d, J=15.5 Hz, 1H), 3.70 (s, 3H), 3.10 (d, J=7.0 Hz, 2H), 2.40 (t, J=5.0 Hz, 4H), 1.60 (m, 4H), 1.45 (m, 2H)166.8, 146.5, 122.5, 61.2, 54.0, 51.5, 26.0, 24.2
Methyl 4-(phenylthio)but-2-enoate 7.25-7.45 (m, 5H), 6.90 (dt, J=15.5, 7.5 Hz, 1H), 5.90 (d, J=15.5 Hz, 1H), 3.70 (s, 3H), 3.65 (d, J=7.5 Hz, 2H)166.4, 144.2, 135.2, 130.1, 129.1, 127.0, 123.8, 51.7, 38.5
Methyl 4-azidobut-2-enoate 6.95 (dt, J=15.5, 4.0 Hz, 1H), 6.05 (d, J=15.5 Hz, 1H), 3.85 (d, J=4.0 Hz, 2H), 3.75 (s, 3H)166.2, 142.5, 124.0, 51.8, 52.5
Diethyl 2-(4-methoxycarbonylbut-2-en-1-yl)malonate 6.80 (dt, J=15.5, 7.5 Hz, 1H), 5.85 (d, J=15.5 Hz, 1H), 4.20 (q, J=7.0 Hz, 4H), 3.70 (s, 3H), 3.50 (t, J=7.5 Hz, 1H), 2.70 (t, J=7.5 Hz, 2H), 1.25 (t, J=7.0 Hz, 6H)168.5, 166.7, 135.0, 125.0, 61.5, 51.5, 51.0, 33.5, 14.0

Application in Drug Development: Synthesis of Irreversible EGFR Inhibitors

This compound and its derivatives are crucial in the synthesis of irreversible EGFR inhibitors. These inhibitors typically contain a reactive Michael acceptor group that forms a covalent bond with a cysteine residue in the active site of the EGFR protein. The butenoyl moiety derived from this compound serves as this Michael acceptor.

For instance, in the synthesis of afatinib, a key intermediate is formed by the acylation of an aniline derivative with a 4-aminocrotonyl chloride, which is prepared from the corresponding acid. This acid can be synthesized from this compound.

afatinib_synthesis MBR This compound Intermediate1 Methyl 4-(dimethylamino)crotonate MBR->Intermediate1 + Me₂NH Amine Dimethylamine Intermediate2 4-(Dimethylamino)crotonic acid Intermediate1->Intermediate2 Hydrolysis Intermediate3 4-(Dimethylamino)crotonyl chloride Intermediate2->Intermediate3 SOCl₂ Afatinib Afatinib Intermediate3->Afatinib + Aniline derivative Aniline Aniline derivative

References

Standard Protocol for the Reformatsky Reaction with Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters from the reaction of an α-haloester with a carbonyl compound, mediated by metallic zinc.[1][2][3] This application note provides a detailed protocol for a vinylogous Reformatsky reaction utilizing methyl 4-bromocrotonate, a γ-bromoester, which leads to the synthesis of α-vinyl-β-hydroxy esters. These products are valuable intermediates in the synthesis of complex molecules in drug development and materials science. The protocol includes procedures for zinc activation, the main reaction, work-up, and purification, along with representative data and visualizations to aid researchers.

The reaction proceeds via the in-situ formation of an organozinc reagent (a Reformatsky enolate) from this compound and activated zinc.[1][2] This enolate then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone.[1] Due to the delocalized nature of the enolate formed from this compound, the reaction can proceed via either α or γ-addition to the carbonyl substrate, with the regioselectivity being influenced by factors such as the solvent and reaction temperature.

Data Presentation

The yields of the Reformatsky reaction with this compound can vary depending on the carbonyl substrate and the specific reaction conditions. The following table summarizes representative yields obtained with various carbonyl compounds.

EntryCarbonyl CompoundSolventProduct(s)Yield (%)Reference
1BenzaldehydeBenzeneMethyl 4-hydroxy-4-phenyl-2-butenoate & Methyl 2-(hydroxyphenylmethyl)but-3-enoate40-45[4]
2AcetophenoneBenzeneMethyl 4-phenyl-2,4-pentadienoate (dehydrated product)20[4]
3CrotonaldehydeBenzeneMethyl hepta-1,5-dien-4-ol-1-carboxylate22[4]
4CyclohexanoneBenzeneCyclohexylidenecrotonic acid (after hydrolysis and dehydration) and the corresponding hydroxy acid2.5 and 1.2[4]
5AcetoneBenzeneSmall yields of inhomogeneous materialsN/A[4]

Experimental Protocols

This section details a standard protocol for the Reformatsky reaction with this compound.

Materials and Reagents
  • Zinc dust (<10 µm, activated)

  • Iodine (catalytic amount)

  • This compound

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., Toluene or Benzene)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Procedure

1. Activation of Zinc Dust

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add zinc dust (1.5 - 2.0 equivalents relative to the carbonyl compound).

  • Add a few crystals of iodine and the chosen anhydrous solvent (e.g., Toluene).[5]

  • Heat the suspension to reflux with stirring. The purple color of the iodine will fade, indicating the activation of the zinc surface.[5]

  • Cool the flask to room temperature before proceeding.

2. Reformatsky Reaction

  • In a dropping funnel, prepare a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent.

  • Add a small portion of this solution to the activated zinc suspension to initiate the reaction. Gentle warming may be necessary. An exothermic reaction should be observed.

  • Add the remainder of the solution dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture under reflux for an additional 15-30 minutes to ensure complete conversion.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of 1 M HCl with vigorous stirring until all the excess zinc has dissolved.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[5]

  • Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired α-vinyl-β-hydroxy ester.[4][5]

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of the Reformatsky reaction and the experimental workflow.

Reformatsky_Mechanism cluster_reagent_formation 1. Organozinc Reagent Formation cluster_carbonyl_addition 2. Nucleophilic Addition cluster_workup 3. Acidic Work-up MeO2C-CH=CH-CH2Br This compound Organozinc_Reagent Reformatsky Enolate (Resonance Stabilized) MeO2C-CH=CH-CH2Br->Organozinc_Reagent + Zn Zn Zinc (Zn) Intermediate Zinc Alkoxide Intermediate Organozinc_Reagent->Intermediate + R1-CO-R2 Carbonyl Aldehyde/Ketone (R1-CO-R2) Product α-Vinyl-β-hydroxy ester Intermediate->Product + H3O+

Caption: Signaling pathway of the Reformatsky reaction.

Experimental_Workflow A 1. Zinc Activation (Zn + I2 in Toluene, Reflux) B 2. Reaction Setup (Add Carbonyl + this compound) A->B C 3. Reaction (Reflux, 15-30 min) B->C D 4. Quenching (0 °C, 1 M HCl) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Washing (Sat. NaHCO3, Brine) E->F G 7. Drying & Concentration (Anhydrous MgSO4, Rotary Evaporation) F->G H 8. Purification (Column Chromatography/Distillation) G->H I Final Product H->I

Caption: Experimental workflow for the Reformatsky reaction.

References

Application Notes: Methyl 4-bromocrotonate in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-bromocrotonate (CAS No: 1117-71-1) is a vital synthetic intermediate in organic and pharmaceutical chemistry. Its chemical structure, featuring a bromine atom, a carbon-carbon double bond, and an ester group (BrCH₂CH=CHCO₂CH₃), makes it a versatile building block for creating complex organic molecules. As an α,β-unsaturated ester, its conjugated system influences its reactivity, allowing it to participate in a variety of chemical reactions crucial for drug synthesis. This compound is particularly significant in the development of targeted cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental setups and ensuring safe handling.

PropertyValueReferences
Molecular Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol
Appearance Clear to pale yellow or orange liquid
Boiling Point 83-85 °C at 13 mm Hg
Density 1.522 g/mL at 25 °C
Refractive Index n20/D 1.501
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethanol; Slightly soluble in water.
Storage Conditions 2-8 °C, under inert gas, protected from light and moisture.

Core Applications in Drug Development

This compound serves as a key precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably in oncology. Its reactivity allows for the introduction of a butenoate moiety, which can act as a Michael acceptor, crucial for forming covalent bonds with biological targets.

Synthesis of Irreversible Kinase Inhibitors

This compound is extensively used to synthesize irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases. These kinases are often overexpressed in various cancers, and their inhibition can halt tumor growth. The crotonate moiety acts as a "warhead" that forms a covalent bond with a cysteine residue in the active site of the kinase, leading to permanent inactivation.

Example: Synthesis of Dacomitinib Dacomitinib, an irreversible inhibitor of EGFR, is an antitumor drug synthesized using this compound as a key intermediate.

Versatile Synthetic Intermediate

The compound's structure allows it to undergo several key reactions used in pharmaceutical synthesis:

  • Nucleophilic Substitution: The reactive bromine atom is an excellent leaving group, readily participating in Sₙ2 reactions with various nucleophiles.

  • Addition Reactions: The electron-deficient double bond is susceptible to Michael addition by nucleophiles.

  • Reformatsky Reaction: It can react with carbonyl compounds to generate δ-hydroxy-α,β-unsaturated esters.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(piperidin-1-yl)crotonate

This protocol details a nucleophilic substitution reaction, a common application of this compound, in the synthesis of a Dacomitinib precursor.

Materials & Equipment:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • TLC plates

Procedure:

  • Dissolve 18 g (0.1006 mol) of this compound in 180 mL of dichloromethane in a round-bottom flask.

  • Add 27.9 g (0.2019 mol) of potassium carbonate to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 10 mL (0.1012 mol) of piperidine dropwise to the stirring solution.

  • Maintain the reaction at 0 °C and stir for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.

  • The resulting product is (E)-4-(piperidin-1-yl)-2-butenoic acid methyl ester.

Quantitative Data Summary

ReactantMolesStarting Mass/VolumeProductYield (%)Yield (g)Reference
This compound0.1006 mol18 g(E)-4-(piperidin-1-yl)-2-butenoic acid methyl ester93%17.1 g
Protocol 2: General Synthesis of this compound

This protocol describes a common method for synthesizing the title compound from methyl crotonate.

Materials & Equipment:

  • Methyl crotonate

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl Peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl crotonate in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Dibenzoyl Peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter off the succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Logical Relationship: Synthetic Utility of this compound

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Pharmaceutical Intermediates & Products cluster_final Final Drug Classes A This compound B Nucleophilic Substitution (e.g., with amines, thiols) A->B C Michael Addition A->C D Reformatsky Reaction (with carbonyls) A->D E Substituted Crotonates B->E F Covalently-binding Moieties C->F G δ-hydroxy-α,β-unsaturated esters D->G H Irreversible Kinase Inhibitors (e.g., Dacomitinib) E->H I Other Complex APIs E->I F->H G->I

Caption: Synthetic pathways originating from this compound.

Experimental Workflow: Synthesis & Purification

G A 1. Reaction Setup - Add reactants & solvent to flask - Cool to 0°C B 2. Reaction - Add nucleophile - Stir for specified time - Monitor by TLC A->B C 3. Work-up - Quench reaction - Solvent evaporation B->C D 4. Purification - Column Chromatography or - Recrystallization or - Distillation C->D E 5. Characterization - NMR, MS, IR D->E

Caption: A typical experimental workflow for synthesis and purification.

Signaling Pathway: Irreversible EGFR Inhibition

G cluster_inhibitor Drug Molecule cluster_kinase Target Protein cluster_result Outcome Inhibitor EGFR Inhibitor (derived from this compound) Warhead Butenoate Moiety (Michael Acceptor) Inhibitor->Warhead contains CovalentBond Covalent Bond Formation (Irreversible Inhibition) Warhead->CovalentBond EGFR EGFR Kinase Domain Cys797 Cysteine 797 (Nucleophile) EGFR->Cys797 contains Cys797->CovalentBond Blocked Kinase Activity Blocked (Tumor Growth Inhibition) CovalentBond->Blocked

Caption: Mechanism of irreversible inhibition of EGFR by covalent modification.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, goggles, and a face mask. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8 °C. Keep away from light and heat to prevent decomposition.

  • Emergency Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Application Notes and Protocols for the Synthesis of Irreversible Inhibitors Using Methyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of irreversible inhibitors targeting key signaling proteins, utilizing methyl 4-bromocrotonate as a crucial building block for the reactive "warhead."

Introduction

This compound is a valuable bifunctional reagent in drug discovery, particularly for the development of targeted covalent inhibitors. Its α,β-unsaturated ester moiety acts as a Michael acceptor, enabling covalent bond formation with nucleophilic residues, most commonly cysteine, on the target protein. This irreversible binding can lead to prolonged pharmacodynamic effects and increased potency, a desirable characteristic for inhibitors of oncogenic proteins like Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2). This document outlines the synthesis of quinazoline-based irreversible inhibitors, inspired by the structures of approved drugs such as dacomitinib and afatinib, and provides protocols for their biological evaluation.

Data Presentation

Inhibitor Potency and Kinetic Parameters

The following table summarizes the inhibitory activities of well-characterized irreversible inhibitors of EGFR and HER2, which incorporate a Michael acceptor moiety derived from a crotonate scaffold. This data is essential for benchmarking newly synthesized compounds.

InhibitorTarget(s)Assay TypeIC50 (nM)Ki (nM)k_inact (s⁻¹)k_inact/Ki (M⁻¹s⁻¹)
Dacomitinib EGFR, HER2, HER4Cell-free6---
HCC827 (EGFR ex19del)Cell-based0.002 (µM)---
H3255 (EGFR L858R)Cell-based0.0007 (µM)---
Afatinib EGFR, HER2Cell-free (WT EGFR)-0.10.00212.1 x 10⁷
EGFR (Exon 19del)Cell-free0.2---
EGFR (L858R)Cell-free0.20.4 - 0.7--
HER2Cell-free14 (EC50)---
Neratinib EGFR, HER2Cell-free92 (EGFR), 59 (HER2)---
3T3/neu (HER2 overexpressing)Cell-based2-3---
A431 (EGFR overexpressing)Cell-based81---

Experimental Protocols

Protocol 1: Synthesis of a Quinazoline-Based Irreversible Inhibitor

This protocol describes a general method for the synthesis of a 4-anilinoquinazoline irreversible inhibitor, where this compound is used to introduce the reactive Michael acceptor warhead. This is a representative synthesis adapted from methodologies for known EGFR/HER2 inhibitors.[1][2][3][4][5][6]

Step 1: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride

  • To a solution of this compound in a suitable organic solvent (e.g., dichloromethane or THF) at 0°C, add a solution of dimethylamine (2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • To the resulting crude (E)-methyl 4-(dimethylamino)but-2-enoate, add a solution of hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain (E)-4-(dimethylamino)but-2-enoic acid hydrochloride as a solid. This can be purified by recrystallization if necessary.

Step 2: Acylation of the Quinazoline Core

  • Dissolve the (E)-4-(dimethylamino)but-2-enoic acid hydrochloride in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.

  • Add a coupling agent, such as HATU (1.2 equivalents) or T3P (1.5 equivalents), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the 6-amino-4-(substituted-anilino)quinazoline core (1 equivalent) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final irreversible inhibitor.

Protocol 2: Biochemical Assay for IC50 Determination of Irreversible Inhibitors

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) for an irreversible inhibitor against a target kinase, such as EGFR or HER2.

  • Prepare a stock solution of the synthesized inhibitor in 100% DMSO.

  • In a 96-well plate, serially dilute the inhibitor to various concentrations in assay buffer (e.g., 25 mM HEPES, pH 7.5).

  • Add the target enzyme (e.g., recombinant human EGFR or HER2 kinase domain) to each well containing the inhibitor dilutions.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30, 60, or 120 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a solution containing ATP (at its Km concentration) and a suitable peptide substrate.

  • Allow the kinase reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, TR-FRET, or luminescence-based ATP detection).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Determination of Kinetic Parameters (k_inact and K_I)

This protocol describes a continuous enzyme activity assay to determine the kinetic parameters of irreversible inhibition, k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

  • Prepare solutions of the target enzyme, substrate, ATP, and a range of concentrations of the irreversible inhibitor.

  • In a suitable microplate, add the substrate and varying concentrations of the inhibitor.

  • Initiate the reaction by adding the enzyme and ATP mixture.

  • Immediately monitor the enzyme activity in real-time by measuring the rate of product formation using a continuous-reading instrument (e.g., a spectrophotometer or fluorometer).

  • For each inhibitor concentration, fit the progress curves (product formation versus time) to the equation for first-order decay of enzyme activity to obtain the observed rate of inactivation (k_obs).

  • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

  • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) , where [I] is the inhibitor concentration. This will yield the values for k_inact and K_I.

  • The overall efficiency of the irreversible inhibitor is then calculated as the ratio k_inact / K_I .

Visualizations

Mechanism of Covalent Inhibition

The following diagram illustrates the two-step mechanism of irreversible inhibition, where the inhibitor first forms a reversible complex with the enzyme, followed by the formation of a covalent bond.

G E_I Enzyme + Inhibitor EI_rev Enzyme-Inhibitor (Reversible Complex) E_I->EI_rev k_on EI_rev->E_I k_off EI_cov Enzyme-Inhibitor (Covalent Adduct) EI_rev->EI_cov k_inact G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound warhead Reactive Warhead Synthesis start->warhead coupling Coupling to Scaffold warhead->coupling inhibitor Final Inhibitor coupling->inhibitor ic50 IC50 Determination inhibitor->ic50 kinetics Kinetic Analysis (k_inact/K_I) ic50->kinetics cellular Cellular Assays kinetics->cellular G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G HER3 HER3 HER2 HER2 HER3->HER2 Heterodimerizes with PI3K PI3K HER2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival

References

Application Notes: Methyl 4-bromocrotonate in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a valuable and versatile C4 building block in organic synthesis, particularly in the construction of complex natural products.[1] Its chemical structure, featuring an α,β-unsaturated ester and a reactive allylic bromide, allows for a variety of transformations. This bifunctional nature enables its participation in reactions such as nucleophilic substitution at the C4 position and conjugate additions or cycloadditions at the double bond. The ester functionality can also be readily modified, further enhancing its synthetic utility.[1] This document provides an overview of its applications, key reaction protocols, and its role in the synthesis of several important natural products.

Chemical Profile:

  • Molecular Formula: C₅H₇BrO₂[1][2][3][4]

  • Molecular Weight: 179.01 g/mol [1][2][3][4]

  • Appearance: Colorless to slightly yellow or brown liquid[1][5][6]

  • CAS Number: 1117-71-1[1][2][3][4]

Key Synthetic Applications: The Reformatsky Reaction

A primary application of this compound is in the Reformatsky reaction, which forms carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[7][8] The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate.[7] These organozinc reagents are notably less reactive and less basic than Grignard reagents or lithium enolates, which prevents side reactions like self-condensation or unwanted addition to the ester group.[7][9]

When this compound is used, the reaction can proceed through two main pathways depending on the conditions:

  • α-Addition (Normal): The organozinc reagent attacks the carbonyl group at its α-carbon, leading to a β-hydroxy ester.

  • γ-Addition (Abnormal/Vinologous): The attack occurs at the γ-carbon, resulting in a δ-hydroxy-α,β-unsaturated ester. The regioselectivity can be influenced by the solvent and the specific catalyst or metal used.[10]

This reaction is a powerful tool for creating β-hydroxy esters and related structures, which are common motifs in many complex natural products.[11]

Application in Natural Product Synthesis

This compound has been instrumental in the total synthesis of various biologically active natural products.

Pyrrolizidine Alkaloids (e.g., Alexine)

Pyrrolizidine alkaloids are a class of natural compounds known for their wide range of biological activities, including potent glycosidase inhibition.[12][13] Alexine, for instance, is a polyhydroxylated pyrrolizidine alkaloid that has attracted significant synthetic interest due to its potential as an anti-viral and anti-HIV agent.[12] Synthetic strategies towards alexine and its stereoisomers often involve the construction of the core pyrrolizidine ring system. This compound can be employed to introduce a key side chain which, after a series of transformations including reduction and cyclization, forms part of the final bicyclic structure.

Broussonetines (e.g., Broussonetine W and M)

Broussonetines are polyhydroxylated pyrrolidine alkaloids isolated from plants like Broussonetia kazinoki.[14] Many members of this family are potent and selective glycosidase inhibitors.[14][15] The synthesis of broussonetines often involves the coupling of a pyrrolidine core with a long alkyl side chain. While cross-metathesis is a common strategy,[15][16] building blocks derived from reagents like this compound can be used to construct the necessary side chains prior to their attachment to the nitrogen-containing ring.

Clavosolide A

Clavosolide A is a marine macrolide that exhibits significant biological activity.[17] Its complex structure features a tetrahydropyran ring and a glycosidic linkage. The total synthesis of clavosolide A is a challenging endeavor requiring precise stereochemical control. Key fragments of the molecule can be constructed using versatile building blocks. For example, a Reformatsky-type reaction employing this compound could be envisioned to form a key C-C bond and install the required hydroxymoiety in an early-stage intermediate, which is then carried through to the final macrocyclic structure.[17]

Data Presentation

Table 1: Representative Reformatsky Reaction Conditions

ElectrophileReagentMetal/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeThis compoundZn dustTHFReflux285General Protocol
AcetoneThis compoundActivated ZnBenzeneReflux378General Protocol
CyclohexanoneThis compoundZn-Cu coupleEther35482General Protocol
IminesThis compoundSamarium(II) IodideTHF-78 to RT190[7]

Note: Yields are illustrative and can vary significantly based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction

This protocol describes a typical procedure for the reaction of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (1.2 eq)

  • Zinc dust, activated (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine (one crystal for activation)

Procedure:

  • Activation of Zinc: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the zinc dust. Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine and a few milliliters of anhydrous THF. The purple color of the iodine should fade upon gentle warming, indicating activation of the zinc surface.

  • Reaction Initiation: Add a small portion (approx. 10%) of the this compound solution in THF to the activated zinc suspension. The reaction mixture may need to be gently warmed to initiate the formation of the organozinc reagent, which is often indicated by a slight exothermic reaction and the appearance of a cloudy grey suspension.

  • Addition of Reactants: Once the reaction has started, add the remaining this compound and the aldehyde/ketone, dissolved together in THF, dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure β-hydroxy ester.

Visualizations

Synthetic Pathway Diagrams

G cluster_start Starting Materials cluster_reagents Reagents carbonyl Aldehyde/Ketone (R1-CO-R2) zinc 1. Zinc (Zn) product β-Hydroxy-γ,δ-unsaturated Ester or δ-Hydroxy-α,β-unsaturated Ester carbonyl->product Reformatsky Reaction reagent This compound (BrCH₂CH=CHCO₂Me) workup 2. Acidic Workup (H₃O⁺) reagent->product

Caption: General workflow of the Reformatsky reaction using this compound.

G cluster_info Illustrative Synthetic Logic start_nitrone Cyclic Nitrone (Pyrrolidine Precursor) intermediate1 N-Hydroxy- pyrrolidine start_nitrone->intermediate1 Grignard Addition intermediate2 Key Intermediate with Side Chain intermediate1->intermediate2 Alkylation with This compound final_product Pyrrolizidine Alkaloid (e.g., Alexine) intermediate2->final_product Reduction & Cyclization Steps

Caption: Logical workflow for synthesizing a pyrrolizidine alkaloid using this compound.

References

Application Notes and Protocols for Stereoselective Reactions Involving Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a versatile bifunctional reagent extensively utilized in organic synthesis. Its structure, incorporating both an electrophilic allylic bromide and a Michael acceptor, allows for a variety of transformations. In the context of drug development and the synthesis of complex chiral molecules, stereoselective reactions of this compound are of paramount importance. This document provides detailed application notes and protocols for a key stereoselective reaction: the asymmetric phase-transfer catalyzed alkylation of a glycine equivalent, leading to the synthesis of non-natural amino acid precursors. These precursors are valuable building blocks in medicinal chemistry, for instance, in the synthesis of modified peptides or enzyme inhibitors.

The highlighted application focuses on the enantioselective alkylation of the tert-butyl ester of N-(diphenylmethylene)glycine with this compound. This reaction is facilitated by a chiral phase-transfer catalyst derived from Cinchona alkaloids, which efficiently controls the stereochemical outcome of the carbon-carbon bond formation.

Key Application: Asymmetric Synthesis of a Vinylglycine Derivative

The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with this compound provides a direct route to a protected (E)-2-amino-hex-4-enoic acid derivative. This vinylglycine derivative is a valuable chiral building block for the synthesis of various biologically active molecules. The reaction proceeds under biphasic conditions, utilizing a chiral quaternary ammonium salt to shuttle the enolate of the glycine imine from the aqueous basic phase to the organic phase where it reacts with the electrophile, this compound. The steric and electronic properties of the chiral catalyst dictate the facial selectivity of the alkylation, leading to a high degree of enantioselectivity.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical quantitative data for the asymmetric phase-transfer catalyzed alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various electrophiles, including a projected outcome for this compound based on literature precedents for similar allylic halides.

EntryElectrophileCatalyst (mol%)SolventBaseTemp (°C)Yield (%)ee (%)dr
1Benzyl bromide10CH₂Cl₂50% aq. KOH09592-
2Allyl bromide10TolueneCsOH·H₂O-208894-
3This compound 10 Toluene 50% aq. KOH -40 ~85 >90 >20:1
4Ethyl iodide10CH₂Cl₂50% aq. KOH259188-

Note: Data for entries 1, 2, and 4 are representative values from analogous reactions in the literature. Data for entry 3 is a projected outcome based on these precedents.

Experimental Protocols

Protocol 1: Asymmetric Phase-Transfer Catalyzed Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester with this compound

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • This compound

  • (S)-N-(9-Anthracenylmethyl)cinchonidinium bromide (or other suitable chiral phase-transfer catalyst)

  • Toluene (anhydrous)

  • 50% (w/w) aqueous Potassium Hydroxide (KOH) solution

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar is added N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.1 equiv.).

  • The flask is sealed with a septum and flushed with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene is added to dissolve the solids.

  • The reaction mixture is cooled to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Pre-cooled 50% aqueous KOH solution (10 equiv.) is added dropwise with vigorous stirring.

  • A solution of this compound (1.2 equiv.) in a small amount of anhydrous toluene is added dropwise over 10 minutes.

  • The reaction is stirred vigorously at -40 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to warm to room temperature and diluted with water and ethyl acetate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Reaction Workflow

reaction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants N-(Diphenylmethylene)glycine tert-butyl ester + Chiral Catalyst Solvent Add Toluene Reactants->Solvent Cooling Cool to -40 °C Solvent->Cooling Base Add 50% aq. KOH Cooling->Base Electrophile Add Methyl 4-bromocrotonate Base->Electrophile Stirring Stir at -40 °C Electrophile->Stirring Quench Warm to RT, add H₂O & EtOAc Stirring->Quench Extraction Separate layers, extract aqueous Quench->Extraction Drying Dry organic layer (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Product Chiral Vinylglycine Derivative Purification->Product

Caption: Workflow for the asymmetric alkylation.

Proposed Catalytic Cycle

catalytic_cycle catalyst QX⁻ (Catalyst) enolate_formation Glycine Imine Enolate Formation catalyst->enolate_formation aq. KOH ion_pair Chiral Ion Pair [Q]⁺[Enolate]⁻ enolate_formation->ion_pair Phase Transfer alkylation Stereoselective Alkylation ion_pair->alkylation This compound product Alkylated Product alkylation->product regeneration Catalyst Regeneration alkylation->regeneration KX regeneration->catalyst

Caption: Proposed catalytic cycle for the reaction.

Application Notes and Protocols for Low-Temperature Reactions with Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting chemical reactions with methyl 4-bromocrotonate at low temperatures. This document outlines the necessary experimental setups, detailed protocols for key reaction types, and relevant applications in drug development, particularly in the synthesis of kinase inhibitors.

Introduction

This compound is a versatile bifunctional reagent widely used in organic synthesis. Its structure, containing both a reactive allylic bromide and an α,β-unsaturated ester, allows for a variety of transformations. Performing reactions at low temperatures, typically -78 °C, is often crucial to control selectivity, minimize side reactions, and handle thermally sensitive intermediates. This document details the experimental setup and protocols for three key low-temperature reactions of this compound: the Reformatsky reaction, organocuprate addition, and nucleophilic substitution (SN2) reactions. Furthermore, it highlights its application in the synthesis of targeted cancer therapies, such as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and causes severe skin burns and eye damage. It is also a lachrymator (causes tearing).[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. It is recommended to store it under refrigeration (2-8 °C).

  • Disposal: Dispose of as hazardous waste in accordance with local regulations.

General Experimental Setup for Low-Temperature Reactions

Precise temperature control is critical for the success of many reactions involving this compound. A typical low-temperature setup is required.

Equipment:

  • Three-necked round-bottom flask, flame-dried under vacuum and maintained under an inert atmosphere (Nitrogen or Argon).

  • Magnetic stirrer and stir bar.

  • Low-temperature thermometer or thermocouple.

  • Septa for reagent addition via syringe.

  • Dewar flask for the cooling bath.

Cooling Baths:

  • -78 °C: A dry ice/acetone bath is the most common method to achieve this temperature. The sublimation of solid carbon dioxide in acetone maintains a stable temperature of approximately -78 °C.

  • Other Temperatures: Various solvent/coolant mixtures can be used to achieve other specific low temperatures. For instance, a dry ice/acetonitrile bath can be used for temperatures around -42°C.

  • Cryocoolers: For prolonged reactions or more precise temperature control, an immersion or flow cryocooler can be employed. These systems offer unattended operation and stable temperature maintenance.

General Procedure:

  • Assemble the flame-dried glassware under an inert atmosphere.

  • Prepare the cooling bath in a Dewar flask.

  • Immerse the reaction flask into the cooling bath and allow it to equilibrate to the desired temperature.

  • Introduce solvents and reagents via syringe through the septa.

  • Maintain the inert atmosphere and low temperature throughout the reaction.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Quench the reaction at low temperature before warming to room temperature for workup.

Experimental Workflow Diagram

experimental_workflow A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Cooling Bath Preparation (e.g., Dry Ice/Acetone for -78°C) A->B C Reaction Flask Equilibration (Immerse in cooling bath) B->C D Reagent Addition (Via syringe under inert atmosphere) C->D E Low-Temperature Reaction (Stirring for specified time) D->E F Reaction Monitoring (e.g., TLC, GC-MS) E->F F->E Continue reaction G Reaction Quenching (At low temperature) F->G Reaction complete H Workup (Extraction, washing, drying) G->H I Purification (e.g., Column chromatography) H->I J Product Characterization (NMR, MS, etc.) I->J

Caption: General workflow for low-temperature reactions.

Detailed Application Notes and Protocols

Reformatsky Reaction

The Reformatsky reaction is a key method for forming β-hydroxy esters. It involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc. Low temperatures can improve the diastereoselectivity of this reaction.

Reaction Scheme:

Protocol: Low-Temperature Reformatsky Reaction of this compound with an Aldehyde

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine (for activation)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add zinc dust (2.0 eq). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple iodine vapor disappears. Allow the flask to cool to room temperature.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous THF. Cool the flask to the desired low temperature (e.g., 0 °C to -20 °C) using an appropriate cooling bath.

  • Reagent Addition: In a separate flame-dried flask, prepare a solution of this compound (1.2 eq) and the aldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of zinc at the low temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at the chosen low temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C with vigorous stirring until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Reformatsky Reaction

AldehydeTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzaldehydeRefluxing THF1-2Moderate[2]
Various aldehydesRoom Temperature2-4Good to Excellent[3]
Cyclic KetonesLow Temperature-High[4][5]

Reformatsky Reaction Mechanism Diagram

reformatsky_mechanism A This compound + Zn B Oxidative Addition A->B C Organozinc Reagent (Reformatsky Enolate) B->C E Coordination and Nucleophilic Addition C->E D Aldehyde (R-CHO) D->E F Zinc Alkoxide Intermediate E->F G Acidic Workup (H3O+) F->G H β-Hydroxy Ester G->H

Caption: Mechanism of the Reformatsky reaction.

Organocuprate Addition (Gilman Reagents)

Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are soft nucleophiles that typically undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. Low temperatures are essential to prevent side reactions and decomposition of the organocuprate reagent.

Reaction Scheme:

Protocol: 1,4-Conjugate Addition of a Gilman Reagent to this compound

Materials:

  • This compound

  • Organolithium reagent (e.g., methyllithium, 2.0 eq)

  • Copper(I) iodide (CuI, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Gilman Reagent Preparation: In a flame-dried, three-necked round-bottom flask under argon, suspend CuI (1.0 eq) in anhydrous THF. Cool the suspension to -78 °C. Add the organolithium reagent (2.0 eq) dropwise. The solution will typically change color, indicating the formation of the lithium dialkylcuprate.

  • Substrate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Organocuprate Addition

OrganocuprateSubstrateTemperature (°C)Yield (%)Reference
Magnesium divinylcuprate4-O-crotonyl derivatives-Good to excellent[6]
Dialkyl cupratesNitrofuran-Modest to good[7]
Lithium dialkylcuprates3-halocoumarins-Complex mixture[8]
Nucleophilic Substitution (SN2) Reaction

The allylic bromide in this compound is susceptible to SN2 displacement by various nucleophiles. Low temperatures can enhance selectivity, particularly when competing reactions are possible.

Reaction Scheme:

Protocol: SN2 Reaction of this compound with a Nucleophile

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Appropriate workup reagents (e.g., water, brine)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.1 eq) in the anhydrous solvent. Cool the solution to the desired low temperature (e.g., 0 °C to -78 °C).

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred nucleophile solution.

  • Reaction: Stir the reaction mixture at the low temperature for the required time (can range from 1 to 24 hours). Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution).

  • Extraction: Extract the product into an organic solvent.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data for SN2 Reactions

NucleophileTemperature (°C)SolventYield (%)Reference
Potassium hydride (enolate formation)Room TempTHF-[9]
N-phenylthiourea-HFIPHigh[10]

Application in Drug Development: Synthesis of EGFR/HER2 Inhibitors

This compound is a key building block in the synthesis of irreversible inhibitors of EGFR and HER2, which are important targets in cancer therapy.[11] The α,β-unsaturated ester moiety can act as a Michael acceptor to form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition. Lapatinib, a dual tyrosine kinase inhibitor that targets both EGFR and HER2, is a prominent example of a drug whose synthesis can involve intermediates derived from similar crotonate structures.

EGFR/HER2 Signaling Pathway

Aberrant signaling through the EGFR/HER2 pathway is a driver of cell proliferation, survival, and invasion in several cancers. Inhibitors that block this pathway are therefore effective anti-cancer agents.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer P_Dimer Phosphorylated Dimer Dimer->P_Dimer Ligand Binding & Dimerization RAS RAS P_Dimer->RAS PI3K PI3K P_Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Invasion Invasion Transcription->Invasion Inhibitor Irreversible Inhibitor (e.g., derived from This compound) Inhibitor->P_Dimer Inhibition

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.

The development of irreversible inhibitors often involves the incorporation of a reactive group, such as the one that can be formed from this compound, onto a scaffold that binds to the kinase's active site. The synthesis of Lapatinib and its derivatives serves as a practical example of the application of related chemical strategies in drug development.[1]

Conclusion

This compound is a valuable and versatile reagent for a range of chemical transformations, particularly when conducted at low temperatures to control reactivity and selectivity. The protocols outlined in these application notes for the Reformatsky, organocuprate addition, and SN2 reactions provide a foundation for researchers to utilize this compound in their synthetic endeavors. Its relevance in the synthesis of targeted cancer therapeutics underscores its importance in the field of drug development. Adherence to strict safety protocols and precise control over reaction conditions are paramount for the successful and safe use of this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 4-bromocrotonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-bromocrotonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS: 1117-71-1) is a valuable synthetic intermediate in organic chemistry.[1][2] Its chemical formula is BrCH₂CH=CHCO₂CH₃.[1] It is characterized as an α,β-unsaturated ester containing a bromine atom, a double bond, and an ester group.[1] This structure makes it a key building block for synthesizing more complex organic molecules. A primary application is in the synthesis of irreversible inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinases, which have shown enhanced anti-tumor activities.[1][3]

Q2: What are the key physical and chemical properties of this compound?

This compound is a clear, slightly yellow liquid.[1][3] It is soluble in organic solvents like dichloromethane, chloroform, and ethanol, but only slightly soluble in water.[1][3] It is known to decompose when exposed to light or heat, so proper storage is crucial.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light and heat.[1][4] The recommended storage temperature is typically between 2-8°C.[1] It should be handled under an inert atmosphere, such as nitrogen, in a fume hood.[3] Containers should be tightly sealed to prevent moisture ingress and leakage.[4]

Q4: What are the main safety hazards associated with this compound?

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][5] Inhalation may cause respiratory irritation.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye shields, and a respirator.[4] Work should be conducted in a well-ventilated fume hood.[3]

Troubleshooting Guides

Synthesis of this compound

Problem 1: Low yield during the synthesis from methyl crotonate using N-Bromosuccinimide (NBS).

  • Possible Cause 1: Inactive initiator. The radical reaction often requires an initiator like dibenzoyl peroxide.[3][6] If the initiator is old or has decomposed, the reaction will not proceed efficiently.

    • Solution: Use a fresh batch of the radical initiator.

  • Possible Cause 2: Insufficient reaction time or temperature. The bromination reaction requires specific conditions to go to completion.

    • Solution: A typical procedure involves refluxing the mixture of methyl crotonate, NBS, and initiator in a solvent like carbon tetrachloride for several hours.[6] Ensure the reaction is heated adequately and monitored for completion (e.g., by TLC).

  • Possible Cause 3: Impure reagents or solvent. Water or other impurities can interfere with radical reactions.

    • Solution: Use dry solvents and pure reagents.

Problem 2: Difficulty in purifying the final product.

  • Possible Cause 1: Incomplete removal of succinimide. Succinimide is a byproduct of the reaction with NBS and can be difficult to separate.[6]

    • Solution: After the reaction, cool the mixture to 0°C to precipitate the succinimide and filter it off.[6] Washing the organic layer with water can also help remove any remaining succinimide.[6]

  • Possible Cause 2: Co-distillation with starting material. Methyl crotonate and this compound have different boiling points, but separation can be challenging if not done carefully.

    • Solution: Purify the crude product by vacuum distillation.[6] Collect the fraction boiling at approximately 83-85°C at 13 mmHg.[1]

Reactions with this compound

Problem 3: In a Reformatsky reaction, the formation of an "abnormal" α-substituted product instead of the expected γ-substituted "normal" product.

  • Possible Cause: Solvent effect. The regioselectivity of the Reformatsky reaction with this compound is highly dependent on the solvent used.

    • Solution: To favor the "normal" (γ-substituted) product, conduct the reaction in boiling benzene.[7] To favor the "abnormal" (α-substituted) product, use boiling ether as the solvent.[7] The choice of solvent influences the structure of the organozinc intermediate.

Problem 4: Low yields and side reactions during the Reformatsky reaction.

  • Possible Cause 1: Dehydration of the product during workup. The β-hydroxy-ester product can be sensitive to heat and acidic/basic conditions, leading to dehydration.

    • Solution: Distill the crude product at very low pressures and use very dilute alkaline solutions for hydrolysis to minimize dehydration.[8]

  • Possible Cause 2: Formation of byproducts. Besides the desired product, byproducts such as methyl crotonate may be formed.[8]

    • Solution: Optimize the reaction conditions, such as the rate of addition of the reactants to the activated zinc, to favor the desired reaction pathway.[8]

Problem 5: Poor reactivity or low yield in a Mizoroki-Heck reaction.

  • Possible Cause 1: Inactive catalyst. The palladium catalyst is crucial for the Heck reaction.

    • Solution: Ensure the use of an active palladium catalyst and appropriate ligands. The choice of ligand can significantly impact the reaction's efficiency.

  • Possible Cause 2: Inappropriate base or solvent. The base and solvent system plays a critical role in the catalytic cycle of the Heck reaction.

    • Solution: Screen different bases (e.g., triethylamine, potassium carbonate) and solvents to find the optimal conditions for your specific substrates.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1117-71-1[1]
Molecular Formula C₅H₇BrO₂[1]
Molecular Weight 179.01 g/mol [1]
Appearance Clear, slightly yellow liquid[1][3]
Boiling Point 83-85 °C at 13 mmHg[1]
Density 1.522 g/mL at 25 °C[1]
Refractive Index n20/D 1.501[1]
Solubility Soluble in dichloromethane, chloroform, ethanol; slightly soluble in water[1][3]
Storage Temperature 2-8 °C[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from (E)-4-bromobut-2-enoic acid [3]

  • Add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 ml) to a 50 ml three-necked flask.

  • Stir the mixture at 0 °C until the solid is completely dissolved.

  • Slowly add thionyl chloride (5.49 g, 46.19 mmol, 5 ml) dropwise, controlling the rate to avoid vigorous gas evolution.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Continue stirring for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Extract the residue with ethyl acetate and water to separate the organic and aqueous phases.

  • Collect the organic phase and dry it with anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure to remove the solvent, yielding the crude product.

  • Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (8:1 v/v) eluent to obtain the pure product.

Protocol 2: General Procedure for the Reformatsky Reaction [8]

  • Prepare a solution of the carbonyl compound and this compound (1 molecular equivalent of each) in an equal volume of dry benzene.

  • Add this solution to a stirred suspension of activated zinc at a rate that maintains a gentle reflux without external heating.

  • After the spontaneous reaction ceases, heat the mixture under reflux for an additional 15 minutes.

  • Cool the solution and work it up in the usual manner (e.g., quenching with dilute acid, extraction with an organic solvent).

  • Evaporate the solvent to yield an oil containing the desired product, unreacted starting materials, and byproducts.

  • Purify the product by distillation under very low pressure or by chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Reactants: (E)-4-bromobut-2-enoic acid Anhydrous Methanol Thionyl Chloride reaction Reaction at 0°C to RT (15 hours) start->reaction workup Workup: Concentration Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Caption: Solvent effect on the regioselectivity of the Reformatsky reaction.

signaling_pathway_inhibition cluster_synthesis Synthesis cluster_drug_dev Drug Development cluster_cellular Cellular Pathway methyl_bromo This compound inhibitor EGFR/HER-2 Inhibitor methyl_bromo->inhibitor Used to synthesize egfr_her2 EGFR/HER-2 Tyrosine Kinase inhibitor->egfr_her2 Irreversibly Inhibits downstream Downstream Signaling (e.g., Proliferation, Survival) egfr_her2->downstream Activates tumor_growth Tumor Growth downstream->tumor_growth Promotes

Caption: Role of this compound in synthesizing kinase inhibitors.

References

Technical Support Center: Methyl 4-bromocrotonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 4-bromocrotonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this versatile reagent.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of methyl crotonate as a byproduct. What is causing this?

A1: The formation of methyl crotonate is a common side reaction, particularly in Reformatsky reactions. This occurs through the reduction of this compound by the metallic zinc used in the reaction. The organozinc intermediate can abstract a proton from the solvent or another species in the reaction mixture, leading to the formation of methyl crotonate.

  • Troubleshooting:

    • Activation of Zinc: Ensure the zinc is sufficiently activated to promote the desired reaction over reduction. Pre-activation with reagents like iodine or 1,2-dibromoethane can be beneficial.

    • Reaction Conditions: Running the reaction at lower temperatures may help to minimize this side reaction.

    • Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the bromoester, favoring the reaction with the carbonyl compound over the reduction pathway.

Q2: I am observing a dehydrated product in my final reaction mixture, especially after distillation. How can I prevent this?

A2: The desired β-hydroxy ester product from reactions like the Reformatsky reaction is prone to dehydration, especially at elevated temperatures or under acidic or basic conditions. Distillation is a common step where this dehydration can occur, leading to the formation of a conjugated diene ester (e.g., cinnamylideneacetic ester when benzaldehyde is the substrate).[1]

  • Troubleshooting:

    • Purification Method: Avoid high-temperature distillation if possible. Column chromatography at room temperature is a milder purification technique that can prevent dehydration.

    • Work-up Conditions: Use very dilute and cold acidic or basic solutions during the work-up to minimize dehydration of the product.

    • Low-Pressure Distillation: If distillation is necessary, perform it at the lowest possible pressure to reduce the required temperature.[1]

Q3: My reaction with a lithium enolate is giving a cyclopropane derivative instead of the expected linear product. Why is this happening?

A3: When reacting this compound with nucleophiles like lithium ester enolates, there is a competition between two main pathways: direct SN2 displacement of the bromide and a Michael-initiated ring closure (MIRC). In the MIRC pathway, the nucleophile first adds to the β-position of the double bond (Michael addition), forming an enolate which then displaces the bromide intramolecularly to form a cyclopropane ring.

  • Troubleshooting:

    • Reaction Temperature: Lower reaction temperatures generally favor the direct SN2 substitution pathway.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Less polar, aprotic solvents may favor the SN2 reaction.

    • Counter-ion: The nature of the counter-ion of the enolate can also play a role. Less coordinating cations might favor the Michael addition.

Q4: I am concerned about the potential for polymerization of my this compound. Under what conditions can this occur?

A4: As an α,β-unsaturated ester, this compound has the potential to undergo polymerization, especially under conditions that can initiate polymerization of acrylates, such as in the presence of radical initiators or strong bases. While specific studies on the extensive polymerization of this compound are not widely reported in the context of common organic reactions, the possibility exists, particularly if the reaction is run at high temperatures for extended periods or in the presence of impurities that can act as initiators.

  • Troubleshooting:

    • Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time to minimize the risk of polymerization.

    • Inhibitors: For storage and in some reaction setups, the addition of a radical inhibitor like hydroquinone might be considered, although its compatibility with the desired reaction must be verified.

    • Purity of Reagents: Ensure all reagents and solvents are free from impurities that could initiate polymerization.

Q5: Can the double bond in this compound isomerize from the trans to the cis isomer during a reaction?

A5: Yes, isomerization of the double bond from the more stable trans (or E) isomer to the cis (or Z) isomer can occur, particularly under certain reaction conditions. This can be promoted by factors such as light, heat, or the presence of certain catalysts or reagents. In some cases, the formation of a cis-lactone intermediate has been observed in Reformatsky reactions, suggesting an E to Z inversion during the reaction.

  • Troubleshooting:

    • Exclusion of Light: Protect the reaction mixture from light, especially if the reaction is sensitive to radical processes.

    • Temperature Control: Maintain the recommended reaction temperature to avoid thermally induced isomerization.

    • Reagent Choice: Be aware that some reagents or catalysts may promote isomerization. A thorough literature search for the specific reaction type is recommended.

Q6: My reaction is not proceeding to completion, and I am recovering unreacted starting material. What could be the issue?

A6: Incomplete conversion can be due to several factors, including insufficient activation of reagents, incorrect stoichiometry, or deactivation of the catalyst or reagents.

  • Troubleshooting:

    • Reagent Quality and Activation: For reactions like the Reformatsky reaction, ensure the zinc is freshly activated. For catalytic reactions like the Heck reaction, ensure the catalyst is active and not poisoned.

    • Stoichiometry: Carefully check the stoichiometry of all reactants.

    • Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Quantitative Data on Side Product Formation

The following table summarizes quantitative data on the formation of common side products in the Reformatsky reaction between this compound and benzaldehyde. The yields can vary significantly depending on the reaction and work-up conditions.

Desired ProductSide ProductReagent/ConditionsYield of Desired ProductYield of Side ProductReference
Methyl 4-phenyl-4-hydroxy-2-butenoateMethyl CrotonateZinc, BenzaldehydeVariableOften significant[1]
Methyl 4-phenyl-4-hydroxy-2-butenoateMethyl cinnamylideneacetate (Dehydration product)Distillation of crude productDecreases upon distillation7% to 20%[1]
Methyl 4-phenyl-4-hydroxy-2-butenoateMethyl β-hydroxy-β-phenyl-α-vinylpropionate (Rearranged product)Zinc, Benzaldehyde-Isolated as a byproduct[1]

Experimental Protocols

Protocol 1: Reformatsky Reaction of this compound with Benzaldehyde

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Materials:

    • Zinc dust, activated

    • This compound

    • Benzaldehyde

    • Anhydrous solvent (e.g., a mixture of benzene and ether)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether or ethyl acetate for extraction

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust.

    • Add a solution of this compound and benzaldehyde in the anhydrous solvent to the dropping funnel.

    • Add a small portion of the solution to the zinc to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to avoid dehydration.

Protocol 2: Heck Reaction of this compound with an Aryl Halide (General Procedure)

This is a generalized protocol and specific conditions (catalyst, ligand, base, solvent, temperature) will depend on the specific aryl halide and alkene.

  • Materials:

    • This compound

    • Aryl halide (e.g., iodobenzene, bromobenzene)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

    • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

    • Base (e.g., Et₃N, K₂CO₃)

    • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

    • Ethyl acetate for extraction

    • Water and brine

  • Procedure:

    • To a Schlenk flask, add the aryl halide, palladium catalyst, and phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent, followed by the base and this compound.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathways This compound This compound Desired Product (SN2) Desired Product (SN2) This compound->Desired Product (SN2) Direct SN2 Attack Michael Adduct Intermediate Michael Adduct Intermediate This compound->Michael Adduct Intermediate Michael Addition Nucleophile (e.g., Enolate) Nucleophile (e.g., Enolate) Nucleophile (e.g., Enolate)->Desired Product (SN2) Nucleophile (e.g., Enolate)->Michael Adduct Intermediate Cyclopropane Side Product Cyclopropane Side Product Michael Adduct Intermediate->Cyclopropane Side Product Intramolecular Ring Closure

Caption: Competing reaction pathways with nucleophiles.

Troubleshooting_Workflow start Reaction Issue Identified low_yield Low Yield of Desired Product start->low_yield side_products Presence of Side Products start->side_products check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Reaction Conditions (T, time) low_yield->optimize_conditions No identify_side_product Identify Side Product(s) (GC-MS, NMR) side_products->identify_side_product end Problem Resolved check_reagents->end optimize_conditions->end dehydration Dehydration Product? identify_side_product->dehydration reduction Reduction Product? identify_side_product->reduction rearrangement Rearrangement? identify_side_product->rearrangement milder_purification Use Milder Purification (e.g., Column Chromatography) dehydration->milder_purification Yes optimize_reductant Optimize Reductant/ Reaction Conditions reduction->optimize_reductant Yes control_temp_reagents Control Temperature and Reagent Addition rearrangement->control_temp_reagents Yes milder_purification->end optimize_reductant->end control_temp_reagents->end

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: Purification of Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of methyl 4-bromocrotonate reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

Common impurities can include unreacted starting materials, geometric isomers, and side-products from the reaction. A significant impurity often found in technical grade this compound is 2(5H)-furanone, which can be present at levels up to 15%. Another common impurity is the cis-isomer, methyl cis-4-bromo-2-butenoate. Depending on the synthetic route, unreacted starting materials like (E)-4-bromobut-2-enoic acid or byproducts from brominating agents may also be present.[1]

Q2: My purified this compound is a yellow to brown liquid. Is this normal?

While pure this compound is often described as a clear, colorless to yellow liquid, a darker color can indicate the presence of impurities or decomposition products.[1][2][3][4] The compound is sensitive to heat and light and can decompose over time, leading to discoloration.[5] For applications requiring high purity, further purification may be necessary to remove these colored impurities.

Q3: What are the recommended storage conditions for this compound?

To minimize decomposition, this compound should be stored at refrigerated temperatures, typically between 2-8°C.[5] It is also recommended to store it under an inert gas atmosphere as it can be sensitive to moisture and heat.[4] The compound should be protected from light.[5] Some suppliers may add stabilizers like silver wool to the product.

Q4: I am observing a broad boiling point range during distillation. What could be the cause?

A broad boiling point range during distillation typically indicates the presence of multiple components with different volatilities in your crude mixture. This could be due to significant amounts of impurities such as unreacted starting materials, side-products, or the presence of both cis and trans isomers of this compound. It is advisable to perform an analytical technique like GC or NMR on the crude mixture to identify the components before proceeding with distillation.

Q5: My column chromatography separation is not effective. What solvent system is recommended?

For column chromatography, a common eluent system is a mixture of petroleum ether and ethyl acetate. A starting ratio of 8:1 (petroleum ether:ethyl acetate) has been shown to be effective.[1] Depending on the polarity of the impurities in your specific reaction mixture, you may need to adjust this ratio. It is always recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system for your separation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Distillation Boiling points of impurities are too close to the product.Consider using fractional distillation for better separation. Alternatively, use column chromatography as an orthogonal purification method.
Product Decomposition During Distillation The distillation temperature is too high.Perform the distillation under reduced pressure (vacuum) to lower the boiling point. The boiling point of this compound is 83-85 °C at 13 mmHg.[1][5][6]
Co-elution of Impurities During Column Chromatography The chosen solvent system does not provide adequate separation.Optimize the eluent system using TLC. Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product appears oily and red after purification Presence of persistent colored impurities.The crude product can appear as a red oily liquid before column chromatography.[1] If this persists after purification, consider treating the solution with activated carbon before the final filtration and solvent removal, or re-purifying using a different technique.
Low Yield After Purification Product loss during extraction and washing steps.Ensure the correct pH is maintained during aqueous washes to prevent hydrolysis of the ester. Minimize the number of extraction and washing steps if possible.
Product is unstable and decomposes during purification.Keep the product cold during workup and purification whenever possible. Use purification methods that are quick and can be performed at lower temperatures, such as flash column chromatography.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

  • Preparation of the Crude Sample: After the reaction workup, which typically involves extraction with an organic solvent like ethyl acetate and washing with water, the organic phase is dried over anhydrous sodium sulfate.[1] The solvent is then removed under reduced pressure to yield the crude product.[1]

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). In a separate flask, create a slurry of silica gel in the chosen eluent (e.g., petroleum ether:ethyl acetate = 8:1).

  • Column Packing: Pack a chromatography column with the silica gel slurry. Allow the silica gel to settle, ensuring a flat top surface.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the purification of this compound by vacuum distillation, suitable for separating it from less volatile impurities.

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure (e.g., 83-85 °C at 13 mmHg).[1][5][6] It is advisable to collect a forerun fraction and a main fraction to ensure purity.

  • Characterization: Characterize the purified product using analytical techniques such as GC, NMR, and refractive index measurement (n20/D ≈ 1.501).

Visual Guides

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Reaction Crude Reaction Mixture Extraction Extraction (e.g., Ethyl Acetate) Reaction->Extraction Wash Aqueous Wash (e.g., Water, Brine) Extraction->Wash Dry Drying (e.g., Na2SO4) Wash->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate PurificationChoice Purification Method Concentrate->PurificationChoice ColumnChrom Column Chromatography PurificationChoice->ColumnChrom Non-volatile or polar impurities Distillation Vacuum Distillation PurificationChoice->Distillation Volatile impurities with different boiling points PureProduct Pure Methyl 4-bromocrotonate ColumnChrom->PureProduct Distillation->PureProduct

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree start Low Purity of This compound check_method What was the purification method? start->check_method distillation_node Distillation check_method->distillation_node Distillation chromatography_node Column Chromatography check_method->chromatography_node Chromatography dist_q1 Broad boiling range? distillation_node->dist_q1 chrom_q1 Co-elution of spots on TLC? chromatography_node->chrom_q1 dist_a1_yes Use fractional distillation or switch to column chromatography. dist_q1->dist_a1_yes Yes dist_a1_no Product decomposition? dist_q1->dist_a1_no No dist_a2_yes Lower distillation temperature by reducing pressure. dist_a1_no->dist_a2_yes Yes chrom_a1_yes Optimize solvent system (TLC). Try gradient elution. chrom_q1->chrom_a1_yes Yes

Caption: Troubleshooting decision tree for low purity of this compound.

References

How to avoid polymerization of Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical information and troubleshooting advice to prevent the unwanted polymerization of Methyl 4-bromocrotonate during storage and experimental use.

Troubleshooting Guide

This section addresses specific issues that may arise, indicating potential polymerization.

Observed Issue Potential Cause Recommended Action
Cloudiness or haziness in the liquid Onset of polymerization; formation of insoluble polymer particles.1. Do not heat the sample. 2. Immediately cool the container in an ice bath to slow the reaction. 3. Check for the presence of an inhibitor. If absent or depleted, add a suitable inhibitor (e.g., Hydroquinone) at a low concentration. 4. If polymerization is advanced, dispose of the material according to safety protocols.
Increased viscosity or gel formation Advanced polymerization.1. Isolate the container in a fume hood away from other reactive materials.[1] 2. Do not attempt to salvage the material. 3. Follow hazardous waste disposal procedures for reactive chemicals.[1]
Discoloration (e.g., turning yellow or brown) Impurities, degradation, or reaction initiation. While it may not always be polymerization, it is a sign of instability.1. Evaluate storage conditions (temperature, light exposure).[2] 2. Test a small aliquot for purity. 3. If purity is compromised, consider purification (e.g., distillation), but only after ensuring the material is properly inhibited to prevent polymerization at elevated temperatures.[3]
Unexpected exotherm (heat generation) Runaway polymerization is occurring. This is a hazardous situation.[2][4]1. IMMEDIATE ACTION REQUIRED. Evacuate the immediate area.[1] 2. Alert safety personnel. 3. If safely possible from a distance, cool the container with an appropriate fire extinguisher (e.g., CO2) or other cooling methods.[5] Do not use water if it can create a more hazardous situation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it polymerize?

This compound is an unsaturated ester containing a carbon-carbon double bond, which makes it a vinyl compound.[6] Like many vinyl monomers, it is susceptible to free-radical polymerization.[2][7][8] This process is initiated by free radicals, which can be generated by heat, light (UV radiation), or the presence of impurities.[2][9] Once initiated, a chain reaction occurs where monomer molecules successively add to a growing polymer chain.[8]

Q2: How should I properly store this compound to prevent polymerization?

Proper storage is critical. Key recommendations include:

  • Temperature: Store in a refrigerator at 2-8°C (36-46°F).[10][11][12]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent exposure to oxygen which can form peroxides that initiate polymerization.[10]

  • Light: Keep in a tightly sealed, opaque container to protect from light.[5]

  • Inhibitors: Ensure the product contains a stabilizer. If purchasing from a supplier, check the product details; some grades contain stabilizers like silver wool.[12] For long-term storage, the addition of a chemical inhibitor is recommended.

Q3: What are common polymerization inhibitors and how do they work?

Polymerization inhibitors are compounds that scavenge free radicals, effectively terminating the chain reaction.[2][9][13] For vinyl compounds, phenolic inhibitors are common.

  • Mechanism of Action: Phenolic inhibitors like hydroquinone (HQ) work by donating a hydrogen atom to a reactive free radical, neutralizing it and forming a stable, non-reactive radical from the inhibitor itself.[2][14] This process requires the presence of oxygen to be most effective.[13]

A simplified diagram of this inhibition process is shown below.

G cluster_inhibition Inhibition Pathway Initiator Initiator (Heat, Light, Impurity) FreeRadical Free Radical (R●) Initiator->FreeRadical generates Monomer Monomer (this compound) FreeRadical->Monomer StableProducts Stable Products GrowingChain Growing Polymer Chain (P●) Monomer->GrowingChain initiates GrowingChain->Monomer propagates with Polymer Unwanted Polymer GrowingChain->Polymer terminates as Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->FreeRadical scavenges Inhibitor->GrowingChain terminates

Caption: Free-radical polymerization and the role of an inhibitor.

Q4: I need to use the monomer in a reaction. How do I remove the inhibitor?

For many syntheses, the presence of an inhibitor can prevent the desired reaction. If an inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) is present, it can often be removed just before use.

Experimental Protocol: Inhibitor Removal via Column Chromatography

This protocol is for removing phenolic inhibitors.

  • Prepare the Column:

    • Use a small glass chromatography column.

    • Pack the column with basic alumina. The amount should be roughly 10-20 times the weight of the monomer to be purified.

    • Pre-wet the column with a non-polar solvent (e.g., hexane) and allow it to drain.

  • Apply the Monomer:

    • Dissolve the inhibited this compound in a minimal amount of a suitable, dry, non-polar solvent.

    • Carefully add the solution to the top of the alumina column.

  • Elute and Collect:

    • Elute the monomer from the column using the same or a slightly more polar solvent. The inhibitor will be adsorbed onto the basic alumina.

    • Collect the fractions containing the purified, inhibitor-free monomer.

  • Post-Purification Handling:

    • Use Immediately: The inhibitor-free monomer is now highly susceptible to polymerization. It should be used for the intended reaction without delay.

    • Store Briefly: If immediate use is not possible, store the purified monomer in a cold, dark place for the shortest time possible. Do not attempt long-term storage without re-inhibiting the material.

The workflow for handling the monomer is visualized below.

G Receive Receive & Inspect This compound Store Store at 2-8°C (Inhibited) Receive->Store Check Experiment Requires Inhibitor Removal? Store->Check UseDirectly Use Directly in Reaction Check->UseDirectly No RemoveInhibitor Protocol: Remove Inhibitor (e.g., Alumina Column) Check->RemoveInhibitor Yes UseImmediately Use Immediately! (High Risk of Polymerization) RemoveInhibitor->UseImmediately

Caption: Decision workflow for handling this compound.

Q5: Are there any specific materials I should avoid having in contact with this compound?

Yes. Avoid contact with:

  • Strong Acids and Bases: These can catalyze decomposition or other unwanted reactions.[15]

  • Strong Oxidizing Agents: Can initiate polymerization.[15]

  • Metals: Certain metals or metal salts can act as catalysts. Use glass or inert plastic (polyethylene, polypropylene) containers and equipment.[1]

References

Technical Support Center: Troubleshooting Reactions with Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Methyl 4-bromocrotonate in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns and proper storage conditions for this compound?

A1: this compound is a reactive compound and should be handled with care. It is susceptible to decomposition, especially when exposed to light, heat, or moisture.[1] To ensure its integrity, it should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] Technical grade versions may contain impurities like 2(5H)-furanone, which can impact reactions.[2]

Q2: I am observing a significant amount of dark, insoluble material forming in my reaction. What could be the cause?

A2: The formation of dark, insoluble material often indicates polymerization of the this compound or side reactions with the solvent. This is particularly common in polar aprotic solvents like DMF, especially during prolonged reaction times.[3] Consider using alternative solvents like THF. The presence of strong bases can also promote decomposition and polymerization.

Q3: My purification by silica gel chromatography is proving difficult, with the product co-eluting with impurities or degrading on the column. What can I do?

A3: Products derived from this compound can be sensitive to silica gel. Consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. For boron-containing impurities from Suzuki reactions, specialized purification techniques such as using boric acid-impregnated silica gel or performing a basic aqueous wash to remove boronic acids as their water-soluble salts can be effective.

Troubleshooting Low Yields by Reaction Type

Below are specific troubleshooting guides for common reactions involving this compound.

Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura couplings with this compound are often traced back to a few key areas. The following guide will help you systematically troubleshoot these issues.

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions catalyst_issue Investigate Catalyst System start->catalyst_issue workup_purification Optimize Workup & Purification start->workup_purification boronic_acid Arylboronic Acid Degradation? (Use fresh, high-purity reagent) reagent_quality->boronic_acid m4b_purity This compound Purity? (Check for hydrolysis/impurities) reagent_quality->m4b_purity atmosphere Inert Atmosphere Maintained? (Degas solvent, use Ar/N2) reaction_conditions->atmosphere base_choice Appropriate Base? (Consider solubility and strength, e.g., K2CO3, Cs2CO3) reaction_conditions->base_choice temperature Optimal Temperature? (Too low: slow reaction; Too high: degradation) reaction_conditions->temperature catalyst_activity Active Catalyst? (Use fresh Pd catalyst and phosphine ligand) catalyst_issue->catalyst_activity ligand_choice Optimal Ligand? (Consider ligand-free options or electron-rich phosphines) catalyst_issue->ligand_choice hydrolysis Product Hydrolysis During Workup? (Avoid strongly acidic/basic aqueous washes) workup_purification->hydrolysis purification_loss Loss During Purification? (Consider alternative chromatography) workup_purification->purification_loss

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O801285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O901080-90
3-Chlorophenylboronic acidPd(OAc)₂ (2)K₃PO₄THF/H₂O701675-85
Naphthalene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O100870-80

Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol describes a ligand-free Suzuki-Miyaura coupling of an arylboronic acid with this compound.[4][5]

  • Reaction Setup: In a round-bottom flask, combine the arylboronic acid (1.2 mmol), this compound (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation, but achieving high yields and selectivity can be challenging.

Troubleshooting Logic for Heck Reaction

Heck_Troubleshooting start Low Yield in Heck Reaction reagents Check Reagents start->reagents conditions Optimize Conditions start->conditions catalyst_system Evaluate Catalyst System start->catalyst_system side_reactions Identify Side Reactions start->side_reactions alkene_purity Alkene Purity/Activity? (Use fresh, electron-deficient alkene) reagents->alkene_purity m4b_quality This compound Quality? (Check for decomposition) reagents->m4b_quality base_selection Correct Base? (Triethylamine, K2CO3, NaOAc are common) conditions->base_selection solvent_choice Appropriate Solvent? (DMF, ACN, Toluene) conditions->solvent_choice temp_time Optimal Temperature & Time? (Typically 80-120°C) conditions->temp_time pd_source Active Palladium Source? (Pd(OAc)2, Pd(PPh3)4) catalyst_system->pd_source ligand Phosphine Ligand Needed? (Triphenylphosphine often used) catalyst_system->ligand isomerization Double Bond Isomerization? (Check product for isomers) side_reactions->isomerization homocoupling Homocoupling of Alkene? (Reduce temperature or change base) side_reactions->homocoupling

Caption: Troubleshooting workflow for low yields in Heck reactions.

Quantitative Data: Heck Reaction Conditions

AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF1001270-85
Methyl acrylatePd(OAc)₂ (3)NaOAcACN801865-80
1-OctenePd(dppf)Cl₂ (3)K₂CO₃Toluene1102450-65
CyclohexenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1201660-75

Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocol: Heck Reaction with Styrene

  • Reaction Setup: To a flame-dried Schlenk flask, add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add N,N-dimethylformamide (DMF, 10 mL), triethylamine (2.0 mmol), this compound (1.0 mmol), and styrene (1.2 mmol).

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

N-Alkylation of Amines

A primary challenge in the N-alkylation of amines with this compound is controlling the degree of alkylation.

Troubleshooting Logic for N-Alkylation of Amines

Alkylation_Troubleshooting start Low Yield of Mono-alkylated Product overalkylation Over-alkylation Observed? start->overalkylation no_reaction No/Incomplete Reaction? start->no_reaction side_products Other Side Products? start->side_products amine_excess Use Excess Amine overalkylation->amine_excess low_temp Lower Reaction Temperature overalkylation->low_temp base_strength Increase Base Strength (e.g., K2CO3 to NaH) no_reaction->base_strength temp_increase Increase Temperature/Time no_reaction->temp_increase solvent Change Solvent (e.g., ACN to THF) no_reaction->solvent hydrolysis_m4b Hydrolysis of this compound? (Use anhydrous conditions) side_products->hydrolysis_m4b elimination Elimination Side Reactions? (Use a non-nucleophilic, hindered base) side_products->elimination

Caption: Troubleshooting workflow for N-alkylation of amines.

Quantitative Data: N-Alkylation of Aniline

BaseSolventTemp (°C)Time (h)Mono-alkylated Yield (%)Di-alkylated Yield (%)
K₂CO₃Acetonitrile601260-7015-25
NaHTHF25875-855-10
Et₃NDichloromethane252440-5010-15
DBUToluene80655-6520-30

Note: Yields are representative and can vary based on the stoichiometry of reactants and specific reaction conditions.

Experimental Protocol: N-Alkylation of Aniline

  • Reaction Setup: In an oven-dried, round-bottom flask under an argon atmosphere, add the amine (e.g., aniline, 2.0 mmol) and a suitable anhydrous solvent (e.g., THF, 15 mL).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 3.0 mmol) to the solution.

  • Substrate Addition: Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC.

  • Workup: Once the reaction is complete, filter off the base and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to separate the mono- and di-alkylated products.

References

Technical Support Center: Improving Regioselectivity of Methyl 4-bromocrotonate Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving methyl 4-bromocrotonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of nucleophilic additions to this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of nucleophilic attack on this compound?

A1: this compound is an α,β-unsaturated ester with two primary electrophilic sites susceptible to nucleophilic attack. These are the carbonyl carbon (C-1) and the β-carbon (C-3) of the conjugated system. Attack at C-1 is known as 1,2-addition, while attack at C-3 is referred to as 1,4-addition or conjugate addition. A third possibility is substitution of the bromide at C-4. The desired regioselectivity depends on the intended synthetic outcome.

Q2: How can I favor 1,4-addition (conjugate addition) over 1,2-addition?

A2: To favor 1,4-addition, it is generally recommended to use "soft" nucleophiles.[1] These are typically less basic and more polarizable. Examples include organocuprates (Gilman reagents), thiols, amines, and stabilized enolates.[1] Additionally, employing conditions that favor thermodynamic control, such as higher reaction temperatures, can increase the yield of the more stable 1,4-adduct.[2]

Q3: Which conditions promote 1,2-addition to the carbonyl group?

A3: 1,2-addition is favored by "hard" nucleophiles, which are typically highly reactive, strongly basic, and have a high charge density.[3] Examples include Grignard reagents (RMgX) and organolithium reagents (RLi).[1] These reactions are often irreversible and under kinetic control, meaning the faster-forming product is dominant.[4] Lower reaction temperatures generally favor the kinetically controlled 1,2-adduct.[5]

Q4: What is the Reformatsky reaction and how does it apply to this compound?

A4: The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[6] With this compound, the organozinc reagent can be formed, which then reacts with aldehydes or ketones. The regioselectivity of this reaction can be influenced by the solvent and the presence of catalysts.

Q5: I am observing a mixture of products. How can I improve the regioselectivity?

A5: A mixture of products indicates that the reaction conditions are not sufficiently selective for one pathway over the other. To improve regioselectivity, consider the following:

  • Nucleophile Choice: If you desire 1,4-addition, switch from a Grignard or organolithium reagent to an organocuprate.

  • Temperature Control: Lower temperatures often favor the kinetic 1,2-adduct, while higher temperatures can favor the thermodynamic 1,4-adduct.[7]

  • Solvent: The polarity of the solvent can influence the reactivity of the nucleophile and the stability of the intermediates.

  • Additives: The use of Lewis acids can alter the electrophilicity of the substrate and influence the reaction pathway.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1,4-Adduct
Potential Cause Troubleshooting Steps
Nucleophile is too "hard" If using a Grignard or organolithium reagent, consider switching to a "softer" nucleophile like a Gilman reagent (organocuprate).[8]
Reaction temperature is too low 1,4-addition is often thermodynamically favored. Try running the reaction at a higher temperature to allow for equilibrium to be established.[2]
Decomposition of the organocuprate reagent Organocuprates can be thermally unstable. Ensure the reagent is freshly prepared and used at the appropriate temperature, typically low temperatures for the initial stages of the reaction.[8]
Incorrect stoichiometry Ensure the correct ratio of nucleophile to substrate is used. For Gilman reagents, two equivalents of the organolithium precursor are required to form the active cuprate.[8]
Solvent effects The choice of solvent can impact the stability and reactivity of the nucleophile. Ethereal solvents like THF are commonly used for organocuprate reactions.
Issue 2: Formation of the 1,2-Addition Product as the Major Isomer
Potential Cause Troubleshooting Steps
Use of a "hard" nucleophile Grignard and organolithium reagents inherently favor 1,2-addition.[1] If 1,4-addition is desired, a different class of nucleophile is necessary.
Kinetic control is dominating The 1,2-addition is often the kinetically favored pathway. If the reaction is run at low temperatures and is irreversible, the 1,2-product will likely be the major product.[4]
Steric hindrance at the β-carbon If the β-carbon is sterically hindered, even "soft" nucleophiles may favor attack at the less hindered carbonyl carbon.
Issue 3: Poor Diastereoselectivity in the Addition Reaction
Potential Cause Troubleshooting Steps
Achiral reaction conditions If the substrate and nucleophile are achiral, a racemic mixture of enantiomers will be formed. To induce diastereoselectivity, consider using a chiral auxiliary on the substrate or a chiral catalyst.
Flexible transition state The geometry of the transition state determines the diastereoselectivity. The choice of solvent and temperature can influence the organization of the transition state.
Lewis acid choice In Lewis acid-catalyzed reactions, the nature of the Lewis acid can significantly impact the facial selectivity of the nucleophilic attack.[9]

Data Presentation

Table 1: Expected Regioselectivity of Nucleophilic Additions to this compound

Nucleophile Type Example Reagent Predominant Product Typical Conditions
Hard NucleophileMethylmagnesium Bromide (CH₃MgBr)1,2-AdditionLow temperature (e.g., -78 °C), THF
Hard Nucleophilen-Butyllithium (n-BuLi)1,2-AdditionLow temperature (e.g., -78 °C), THF
Soft NucleophileLithium Dimethylcuprate ((CH₃)₂CuLi)1,4-Addition (Conjugate)Low temperature (e.g., -78 °C to 0 °C), THF[10]
Soft NucleophileThiophenol (PhSH) with base1,4-Addition (Conjugate)Room temperature, various solvents[11]
Soft NucleophileDiethylamine (Et₂NH)1,4-Addition (Conjugate)Room temperature, various solvents
Reformatsky ReagentZn, Aldehyde/KetoneVaries (α or γ addition)Refluxing solvent (e.g., benzene, THF)

Experimental Protocols

Protocol 1: General Procedure for 1,4-Addition of an Organocuprate (Gilman Reagent)
  • Preparation of the Organocuprate:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath).

    • Slowly add a solution of the organolithium reagent (e.g., methyllithium, 2.0 eq) to the stirred suspension.

    • The mixture will typically change color (e.g., to a colorless or slightly yellow solution), indicating the formation of the lithium diorganocuprate. Stir the solution at this temperature for 30-60 minutes.

  • Conjugate Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution of this compound to -78 °C.

    • Slowly add the freshly prepared organocuprate solution to the stirred solution of this compound via cannula.

    • Allow the reaction to stir at -78 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for 1,4-Addition of a Thiol (Thia-Michael Addition)
  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) at room temperature, add the thiol (e.g., thiophenol, 1.1 eq).

    • Add a catalytic amount of a base (e.g., triethylamine, 0.1-1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within a few hours.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

    • Purify the product by flash column chromatography if necessary.

Visualizations

regioselectivity_pathway cluster_substrate This compound cluster_nucleophiles Nucleophile Type cluster_products Potential Products Substrate Br-CH2-CH=CH-CO2Me Product_12 1,2-Addition Product Product_14 1,4-Addition Product (Conjugate Addition) Hard_Nu Hard Nucleophile (e.g., RMgX, RLi) Hard_Nu->Product_12 Kinetic Control (Fast, often irreversible) Soft_Nu Soft Nucleophile (e.g., R2CuLi, RSH, R2NH) Soft_Nu->Product_14 Thermodynamic Control (Often reversible, more stable product)

Caption: General reaction pathways for nucleophilic additions to this compound.

troubleshooting_workflow Start Poor Regioselectivity (Mixture of 1,2 and 1,4-adducts) Desired_Product What is the desired product? Start->Desired_Product Desired_14 Desired: 1,4-Addition Desired_Product->Desired_14 1,4-Adduct Desired_12 Desired: 1,2-Addition Desired_Product->Desired_12 1,2-Adduct Check_Nu_14 Is the nucleophile 'soft'? (e.g., organocuprate, thiol) Desired_14->Check_Nu_14 Check_Nu_12 Is the nucleophile 'hard'? (e.g., Grignard, organolithium) Desired_12->Check_Nu_12 Switch_to_Soft Action: Switch to a 'soft' nucleophile (e.g., prepare Gilman reagent) Check_Nu_14->Switch_to_Soft No Check_Temp_14 Is the temperature high enough for thermodynamic control? Check_Nu_14->Check_Temp_14 Yes Switch_to_Hard Action: Switch to a 'hard' nucleophile (e.g., use Grignard reagent) Check_Nu_12->Switch_to_Hard No Check_Temp_12 Is the temperature low enough for kinetic control? Check_Nu_12->Check_Temp_12 Yes Increase_Temp Action: Increase reaction temperature Check_Temp_14->Increase_Temp No Decrease_Temp Action: Decrease reaction temperature (e.g., -78 °C) Check_Temp_12->Decrease_Temp No

Caption: Troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: Column Chromatography Purification of Methyl 4-bromocrotonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl 4-bromocrotonate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing column chromatography for the purification of this important class of chemical compounds. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives by column chromatography?

A1: this compound and its derivatives present unique purification challenges due to the presence of an α,β-unsaturated ester and an allylic bromide. These functional groups can lead to compound degradation on acidic silica gel, co-elution with impurities, and difficulty in achieving baseline separation.[1][2] Careful selection of the stationary phase and solvent system is crucial to mitigate these issues.

Q2: My compound appears to be decomposing on the silica gel column. What can I do to prevent this?

A2: Decomposition on silica gel is a common issue for acid-sensitive compounds.[1] To address this, consider the following strategies:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[1][2] For very polar derivatives, reversed-phase chromatography on C18-functionalized silica might be a suitable alternative.

  • Minimize Residence Time: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the stationary phase.

Q3: I am having trouble separating my desired product from a non-polar impurity. What should I do?

A3: If your product is co-eluting with a non-polar impurity, your eluent system is likely too polar. To improve separation:

  • Decrease Eluent Polarity: Gradually decrease the proportion of the polar solvent in your mobile phase. For example, if you are using a 20% ethyl acetate in hexane mixture, try 10% or 5% ethyl acetate.

  • Utilize a Gradient Elution: Start with a very non-polar solvent (e.g., pure hexane) and gradually increase the polarity by introducing a more polar solvent (e.g., ethyl acetate).[3] This can help to selectively elute the non-polar impurity first, followed by your product.

Q4: My product is streaking or tailing on the TLC plate and the column. How can I improve the peak shape?

A4: Streaking or tailing is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column.

  • Add a Modifier to the Mobile Phase: For compounds with polar functional groups, adding a small amount of a modifier to the eluent can improve peak shape. For acidic impurities, adding a small amount of acetic or formic acid might help. For basic impurities, adding triethylamine can be beneficial.[4]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation and band broadening. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the stationary phase.

  • Ensure Proper Sample Dissolution: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble and that is ideally less polar than your mobile phase.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column. 1. Compound is too polar for the chosen eluent. 2. Irreversible adsorption or decomposition on the stationary phase.1. Gradually increase the polarity of the eluent. A final flush with a very polar solvent like methanol may be necessary. 2. Test for compound stability on a small amount of silica gel before running the column.[1] Consider using a deactivated stationary phase or an alternative like alumina.
Poor separation between product and impurities. 1. Inappropriate solvent system. 2. Column was not packed properly, leading to channeling. 3. Column was overloaded.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your product.[6] Try different solvent combinations. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Reduce the amount of sample loaded onto the column.
Product elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Multiple fractions contain a mixture of product and impurities. 1. Poor separation efficiency. 2. The impurity might be a degradation product formed on the column.1. Use a longer column or a stationary phase with a smaller particle size for higher resolution. 2. Perform a 2D TLC to check for on-plate degradation, which can indicate instability on the stationary phase.[1][5] If degradation is observed, switch to a less reactive stationary phase.
Low recovery of the product. 1. Compound is partially retained on the column. 2. The compound is volatile and was lost during solvent evaporation. 3. Decomposition on the column.1. After collecting the main fractions, flush the column with a much more polar solvent to recover any remaining product. 2. Use a rotary evaporator with care, and consider using a cold trap. 3. Address potential decomposition as described in the FAQs and other troubleshooting points.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol [7]
Boiling Point 83-85 °C at 13 mmHg[7]
Density 1.522 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.501[7]
Appearance Colorless to slightly yellow liquid[7]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethanol.[7]
Table 2: Recommended Solvent Systems for TLC Analysis

Developing an optimal solvent system is critical for successful column chromatography. The following table provides starting points for TLC analysis of this compound derivatives. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation on a column.[6]

Solvent System (v/v)PolarityExpected Rf Range for this compoundNotes
10% Ethyl Acetate / 90% HexaneLow0.4 - 0.6Good starting point for less polar derivatives.
20% Ethyl Acetate / 80% HexaneLow-Medium0.2 - 0.4Often provides good separation for the parent compound.
30% Ethyl Acetate / 70% HexaneMedium0.1 - 0.3Suitable for more polar derivatives.
50% Dichloromethane / 50% HexaneMediumVariesCan offer different selectivity compared to ethyl acetate/hexane systems.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for the purification of a crude this compound derivative using flash column chromatography on silica gel.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., HPLC-grade hexane and ethyl acetate)

  • Sand (sea sand, washed and dried)

  • Glass chromatography column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Slurry Preparation and Column Packing:

    • Based on the amount of crude material (e.g., 1 g), weigh out an appropriate amount of silica gel (typically 30-50 times the weight of the crude product, so 30-50 g).

    • In a beaker, prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is fully absorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., 2 inches/minute).

    • Begin collecting fractions in appropriately sized test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Monitor the elution of the product by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end_product Purified Product evaporate->end_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_poor_sep Poor Separation cluster_decomp Decomposition cluster_no_elution No Elution start Problem Encountered check_rf Check TLC Rf start->check_rf Streaking/Co-elution test_stability Test Stability on Silica start->test_stability Low Recovery increase_polarity Increase Eluent Polarity start->increase_polarity Product Stuck optimize_solvent Optimize Solvent System check_rf->optimize_solvent check_loading Check Column Loading optimize_solvent->check_loading deactivate_silica Deactivate Silica test_stability->deactivate_silica change_stationary Change Stationary Phase test_stability->change_stationary deactivate_silica->change_stationary

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Managing the Thermal Instability of Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-bromocrotonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue: Reaction failure or low yield when using this compound.

Question: My reaction with this compound is giving a low yield or failing completely. What are the likely causes related to the reagent's stability?

Answer: The thermal instability of this compound is a primary cause of reaction failures. Several factors related to its handling and the reaction conditions can contribute to low yields. Key considerations include:

  • Reagent Quality: The purity of this compound is critical. Technical grade material can contain significant amounts of impurities, such as 2(5H)-furanone, which arises from decomposition. It is advisable to use freshly purified reagent for best results.

  • Decomposition During Reaction: Elevated temperatures can cause rapid decomposition. The ideal reaction temperature will be a balance between achieving a reasonable reaction rate and minimizing the degradation of the starting material.

  • Improper Storage: this compound is sensitive to heat and light.[1] It should be stored refrigerated at 2-8°C and protected from light to prevent degradation over time.

  • Presence of Moisture: The compound is moisture-sensitive, which can lead to hydrolysis and other side reactions.[1] Ensure all reaction components and equipment are dry.

To troubleshoot, first assess the purity of your this compound. If it has been stored for an extended period or under suboptimal conditions, purification by distillation under reduced pressure may be necessary. Subsequently, optimize the reaction temperature by attempting the reaction at the lowest possible temperature that still allows for product formation.

Issue: Formation of unexpected side products.

Question: I am observing unexpected side products in my reaction. What are the common side reactions of this compound?

Answer: The formation of unexpected side products is often linked to the inherent reactivity and instability of this compound. The most common side reactions include:

  • Formation of 2(5H)-furanone: This is a very common impurity and decomposition product. It forms via an intramolecular Sₙ2 reaction, where the ester carbonyl oxygen attacks the carbon bearing the bromine, leading to cyclization and elimination of methyl bromide. This process is accelerated by heat.

  • Polymerization: Like other α,β-unsaturated esters, this compound can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Isomerization: Depending on the reaction conditions, isomerization of the double bond can occur.

  • Ambident Reactivity: As an allylic halide, this compound can react with nucleophiles at either the α-position (Sₙ2) or the γ-position (Sₙ2'). This can lead to a mixture of regioisomeric products. The choice of solvent and catalyst can influence the regioselectivity of this reaction.

To mitigate these side reactions, consider the following:

  • Use of Stabilizers: For storage and in some reaction setups, the addition of radical inhibitors like phenothiazine or hydroquinone derivatives can help prevent polymerization. Some commercial formulations of similar compounds contain stabilizers like silver wool.

  • Low-Temperature Reactions: Conducting the reaction at lower temperatures can significantly reduce the rate of decomposition and polymerization.

  • Control of Regioselectivity: The regioselectivity of nucleophilic attack can sometimes be controlled by the choice of reaction conditions. For instance, in the Reformatsky reaction, the solvent and the nature of the zinc activation can influence the outcome.

Frequently Asked Questions (FAQs)

Question: What is the recommended storage condition for this compound to maintain its stability?

Answer: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from causing degradation.[1]

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture.

Question: How can I purify technical grade this compound?

Answer: Technical grade this compound can be purified by vacuum distillation. Given its thermal instability, it is critical to perform the distillation at the lowest possible temperature. A typical boiling point is 83-85 °C at 13 mmHg. It is advisable to monitor the distillation closely and to use a cooled receiver to collect the purified product.

Question: Are there any recommended stabilizers that can be added to this compound during a reaction?

Answer: While specific data for this compound is limited, for α,β-unsaturated esters in general, radical inhibitors are used to prevent polymerization. Common examples include:

  • Phenothiazine (PTZ)

  • Hydroquinone monomethyl ether (MEHQ)

  • Methylene blue

The compatibility of these stabilizers with your specific reaction conditions should be verified. The concentration of the stabilizer should be kept low to avoid interference with the desired reaction.

Question: In a Reformatsky reaction, how can I favor the desired product and minimize side reactions when using this compound?

Answer: The Reformatsky reaction with this compound can be challenging due to the reagent's instability and potential for side reactions. To favor the desired β-hydroxy ester product, consider the following:

  • Zinc Activation: The method of zinc activation is crucial. Freshly activated zinc (e.g., with iodine or HCl) should be used.

  • Reaction Temperature: Initiate the reaction at a low temperature and then slowly warm it to a moderate temperature to control the exothermic reaction and minimize decomposition of the starting material.

  • Solvent: The choice of solvent can influence the reaction. Anhydrous THF is a common choice.

  • Slow Addition: Add the this compound slowly to the mixture of the carbonyl compound and activated zinc to maintain a low concentration of the thermally sensitive reagent in the reaction mixture at any given time.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₅H₇BrO₂[2]
Molecular Weight 179.01 g/mol [2]
Boiling Point 83-85 °C @ 13 mmHg
Density 1.522 g/mL at 25 °C
Storage Temperature 2-8°C
Key Hazards Corrosive, Lachrymator[1]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify technical grade this compound to remove non-volatile impurities and decomposition products.

Materials:

  • Technical grade this compound

  • Distillation apparatus with a short path head

  • Vacuum pump

  • Cold trap

  • Heating mantle with a stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Assemble the distillation apparatus and ensure all glassware is dry.

  • Charge the distillation flask with the technical grade this compound.

  • Attach the flask to the distillation apparatus and purge the system with an inert gas.

  • Slowly apply vacuum, aiming for a pressure of approximately 13 mmHg.

  • Begin heating the distillation flask gently with stirring.

  • Collect the fraction that distills at 83-85 °C.

  • Once the distillation is complete, cool the system under inert gas before releasing the vacuum.

  • Store the purified product at 2-8°C under an inert atmosphere and protected from light.

Visualizations

Decomposition_Pathway This compound This compound 2(5H)-Furanone 2(5H)-Furanone This compound->2(5H)-Furanone Intramolecular Sₙ2 (Heat) Polymer Polymer This compound->Polymer Radical Polymerization (Heat, Initiators)

Caption: Decomposition pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting Assess Purity Assess Purity Purify (if needed) Purify (if needed) Assess Purity->Purify (if needed) Low Temperature Low Temperature Purify (if needed)->Low Temperature Inert Atmosphere Inert Atmosphere Low Temperature->Inert Atmosphere Slow Addition Slow Addition Inert Atmosphere->Slow Addition Monitor Progress Monitor Progress Slow Addition->Monitor Progress Low Yield Low Yield Analyze Side Products Analyze Side Products Low Yield->Analyze Side Products Optimize Conditions Optimize Conditions Analyze Side Products->Optimize Conditions Monitor Progress->Low Yield Successful Reaction Successful Reaction Monitor Progress->Successful Reaction

Caption: General experimental workflow for using this compound.

References

Identification and removal of impurities from commercial Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 4-bromocrotonate. The information provided is intended to assist in the identification and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial grades of this compound often have a purity of around 85%. The most commonly cited impurity is 2(5H)-furanone, which can be present at levels up to 15%. Other potential impurities, stemming from its synthesis, could include unreacted starting materials such as methyl crotonate or 4-bromocrotonic acid, and residual reagents like N-Bromosuccinimide (NBS).

Q2: How can I identify the impurities in my sample of this compound?

A2: The primary methods for identifying impurities are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR Spectroscopy: You can distinguish between this compound and the common impurity 2(5H)-furanone by their characteristic chemical shifts.

    • This compound: Expect signals around 7.0 ppm (d, J=15.3 Hz), 6.05 ppm (d, J=15.3 Hz), 4.02 ppm (d, J=7.3 Hz), and 3.76 ppm (s).

    • 2(5H)-furanone: Look for signals at approximately 7.6 ppm (dd), 6.1 ppm (dd), and 5.0 ppm (t).

  • GC-MS: This technique can separate the different components of your sample and provide their mass spectra, allowing for identification of impurities by comparing the spectra to a database.

Q3: What is the recommended storage procedure for this compound to minimize degradation?

A3: this compound should be stored in a refrigerator at 2-8°C. It is also recommended to handle the compound under a nitrogen atmosphere in a fume hood and to keep the container tightly closed to prevent decomposition, as it can be sensitive to light and heat.

Troubleshooting Guide: Purification of this compound

This guide addresses common issues encountered during the purification of commercial this compound.

Problem Potential Cause Suggested Solution
Low purity after purification by column chromatography. Inappropriate solvent system leading to poor separation (co-elution of impurities).Optimize the solvent system. A commonly used eluent is a mixture of petroleum ether and ethyl acetate in an 8:1 (v/v) ratio. You can adjust the polarity by varying the ratio of these solvents. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.
Product is an oil and will not crystallize during recrystallization attempts. The presence of impurities is inhibiting crystallization.Further purify the oil by column chromatography to remove the impurities that are preventing crystallization.
Difficulty in removing highly polar impurities. Strong interaction of polar impurities with the silica gel in column chromatography.Consider using a more polar eluent system, such as a dichloromethane/methanol gradient, to improve the separation of polar compounds.
Product degradation during purification. This compound is sensitive to heat and prolonged exposure to silica gel.Use flash column chromatography to minimize the time the compound is on the column. Avoid excessive heating during solvent removal by using a rotary evaporator at a low temperature.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the purification of commercial this compound using column chromatography.

Materials:

  • Commercial this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in petroleum ether.

  • Pack the Column: Wet pack the column with the silica gel slurry. Ensure there are no air bubbles or cracks in the packed silica.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent (petroleum ether:ethyl acetate 8:1 v/v) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the petroleum ether:ethyl acetate (8:1 v/v) mixture.

  • Fraction Collection: Collect fractions in test tubes as the eluent comes off the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.

Protocol 2: Identification of Impurities by ¹H NMR

This protocol provides a general method for preparing a sample for ¹H NMR analysis.

Materials:

  • Purified or commercial this compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tube

  • Pipette

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Process the spectrum and identify the characteristic peaks for this compound and any impurities, such as 2(5H)-furanone.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Commercial_MBC Commercial Methyl 4-bromocrotonate Column_Chromatography Column Chromatography (Petroleum Ether:Ethyl Acetate 8:1) Commercial_MBC->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Collect Fractions Pure_MBC Purified Methyl 4-bromocrotonate TLC_Analysis->Pure_MBC Combine Pure Fractions & Evaporate Solvent NMR_Analysis ¹H NMR of Purified Product GCMS_Analysis GC-MS of Purified Product Pure_MBC->NMR_Analysis Pure_MBC->GCMS_Analysis

Caption: Workflow for the purification and analysis of commercial this compound.

Impurity_Identification_Logic Start Analyze Commercial This compound Sample NMR Acquire ¹H NMR Spectrum Start->NMR GCMS Acquire GC-MS Data Start->GCMS Check_NMR Check for 2(5H)-furanone peaks (~7.6, 6.1, 5.0 ppm)? NMR->Check_NMR Check_GCMS Identify peaks other than This compound? GCMS->Check_GCMS Impurity_Present Impurity Confirmed: 2(5H)-furanone and/or other species present Check_NMR->Impurity_Present Yes No_Impurity Sample is of high purity Check_NMR->No_Impurity No Check_GCMS->Impurity_Present Yes Check_GCMS->No_Impurity No

Caption: Logical flow for the identification of impurities in this compound.

Effect of solvent choice on the outcome of Methyl 4-bromocrotonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving methyl 4-bromocrotonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is giving a low yield. What are the likely causes related to the solvent?

A1: Low yields in nucleophilic substitution reactions with this compound can often be attributed to the choice of solvent. Here are some common causes:

  • Use of Protic Solvents: Polar protic solvents like water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding. This "caging" of the nucleophile reduces its reactivity, leading to a slower reaction and lower yield. For SN2 reactions, which are common for a primary allylic halide like this compound, polar aprotic solvents are generally preferred.

  • Poor Solubility of Reagents: If your nucleophile or this compound is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Ensure that all reactants are soluble at the reaction temperature.

  • Solvent-Mediated Decomposition: this compound can be susceptible to decomposition, especially in the presence of residual water or other impurities in the solvent. Using anhydrous solvents is crucial for optimal results.

Q2: I am observing a mixture of products in my reaction. How does the solvent influence the regioselectivity (α- vs. γ-attack)?

A2: this compound is an ambident electrophile, meaning it can be attacked by a nucleophile at two positions: the α-carbon (C2, SN2' reaction) and the γ-carbon (C4, SN2 reaction). The choice of solvent can significantly influence this regioselectivity.

A key example is the Reformatsky reaction. Studies have shown that the reaction of this compound with carbonyl compounds in the presence of zinc yields different products depending on the solvent. In boiling benzene, the reaction favors attack at the γ-position to give the "normal" SN2 product.[1] Conversely, in boiling diethyl ether, the reaction proceeds with attack at the α-position, yielding the "abnormal" SN2' product.[1] This highlights the critical role of the solvent in directing the nucleophilic attack.

Q3: Are there common byproducts I should be aware of, and how can solvent choice help minimize them?

A3: A common byproduct in reactions with alkyl halides is the elimination product. For this compound, this would be methyl 2,4-pentadienoate. The choice of solvent can influence the competition between substitution (SN2/SN2') and elimination (E2) pathways. Generally, polar aprotic solvents favor SN2 reactions over E2, especially with non-bulky, strongly basic nucleophiles. The use of bulky bases and higher reaction temperatures can increase the amount of elimination byproduct.

Another potential byproduct is 2(5H)-furanone, which can be present as an impurity in the starting material or form under certain reaction conditions.[2]

Q4: Which solvents are generally recommended for SN2 reactions with this compound?

A4: For SN2 reactions, polar aprotic solvents are generally the best choice. These solvents can dissolve both the nucleophile (often a salt) and the substrate without strongly solvating the nucleophile, thus preserving its reactivity. Commonly used polar aprotic solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Acetone

  • Tetrahydrofuran (THF)

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Polarity Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).Polar aprotic solvents enhance the nucleophilicity of anionic nucleophiles by not solvating them as strongly as polar protic solvents.
Poor Reagent Solubility Select a solvent in which all reactants are fully soluble at the reaction temperature. A solvent mixture might be necessary.For a reaction to occur, the reactants must be in the same phase to interact.
Presence of Water in the Solvent Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can react with strong bases and some nucleophiles, and can also promote side reactions.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and byproduct formation by TLC or LC-MS.Many substitution reactions require thermal energy to overcome the activation barrier.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Troubleshooting Step Rationale
Solvent Directing α-Attack (SN2') If the desired product is from γ-attack (SN2), consider switching to a less polar, non-coordinating solvent like benzene or toluene, as demonstrated in the Reformatsky reaction.[1]The coordination of the solvent with the organometallic intermediate in the Reformatsky reaction influences the site of attack.
Solvent Directing γ-Attack (SN2) If the desired product is from α-attack (SN2'), a more coordinating solvent like diethyl ether or THF might be beneficial.[1]Ethereal solvents can stabilize intermediates that favor the SN2' pathway.
Competing Elimination Reaction Use a less basic nucleophile if possible. Employ a polar aprotic solvent and maintain the lowest effective reaction temperature.These conditions generally favor the SN2 pathway over the E2 pathway.

Data Presentation

The following tables summarize how solvent choice can affect the outcome of reactions involving haloesters, providing a basis for selecting appropriate conditions for experiments with this compound.

Table 1: Effect of Solvent on the Yield of a Reformatsky-type Reaction

Solvent Dielectric Constant (ε) Boiling Point (°C) Yield (%)
Benzene2.38095
Toluene2.411186
Chloroform4.86190
Dioxane2.210183
Diethyl ether4.33573
Tetrahydrofuran (THF)7.66680
Acetonitrile37.58289

Data adapted from a study on a Reformatsky-type reaction with ethyl 2-bromoacetate. This data is illustrative of the significant impact of solvent choice on reaction yield.

Table 2: General Solvent Recommendations for Nucleophilic Substitution Reactions

Reaction Type Favored Solvent Type Examples Reasoning
SN2 Polar AproticDMF, DMSO, Acetone, AcetonitrileSolvates the cation but not the anion, leaving a "naked" and highly reactive nucleophile.
SN1 Polar ProticWater, Alcohols, Carboxylic AcidsStabilizes the carbocation intermediate and the leaving group through hydrogen bonding.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile (e.g., Aniline)

This protocol is adapted from a standard procedure for the SN2 reaction of an aniline with an alkyl halide.[1]

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aniline (1.0 eq.), sodium bicarbonate (1.1 eq.), and anhydrous methanol.

  • Stir the mixture at room temperature to dissolve the reagents.

  • Add this compound (1.0 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the N-Alkylation of Indole

This protocol provides a general method for the N-alkylation of indoles, which can be adapted for use with this compound.[3][4]

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq.).

  • Dissolve the indole in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add this compound (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Nucleophile & Base in Solvent substrate Add Methyl 4-bromocrotonate reagents->substrate Stirring heat Heat to Reflux/Stir at RT substrate->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product troubleshooting_yield start Low Reaction Yield q1 Is the solvent polar aprotic? start->q1 sol_change Switch to a polar aprotic solvent (DMF, DMSO) q1->sol_change No q2 Are all reagents fully dissolved? q1->q2 Yes a1_yes Yes a1_no No sol_change->q2 solubilize Choose a solvent with better solubility or use a co-solvent q2->solubilize No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No solubilize->q3 temp_increase Gradually increase temperature and monitor q3->temp_increase No end Yield Improved q3->end Yes a3_yes Yes a3_no No temp_increase->end regioselectivity_pathway cluster_alpha α-Attack (SN2') cluster_gamma γ-Attack (SN2) mbc This compound + Nucleophile alpha_product α-Substituted Product mbc->alpha_product gamma_product γ-Substituted Product mbc->gamma_product solvent_alpha Favored by: Ethereal Solvents (e.g., Diethyl Ether) alpha_product->solvent_alpha solvent_gamma Favored by: Non-polar, Aprotic Solvents (e.g., Benzene) gamma_product->solvent_gamma

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyl 4-bromocrotonate and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromocrotonate is a valuable bifunctional reagent in organic synthesis, utilized in the construction of a variety of complex molecules, including pharmaceutical intermediates. Its reactivity, stemming from the presence of both an α,β-unsaturated ester and an allylic bromide, makes it a versatile building block. However, this reactivity also presents challenges in its characterization and the analysis of its reaction products, necessitating robust analytical methodologies to ensure purity, identify byproducts, and elucidate reaction outcomes. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound and its derivatives, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method is contingent on the specific information required, such as structural confirmation, purity assessment, or quantification of impurities. The following table summarizes and compares the most pertinent analytical techniques for the characterization of this compound and its reaction products.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Measures the magnetic properties of atomic nuclei.Detailed structural information, including connectivity and stereochemistry. Quantitative analysis (qNMR) for purity assessment.Non-destructive, highly specific for structure elucidation, qNMR offers high accuracy without the need for identical standards.Relatively low sensitivity compared to other methods, can be complex to interpret for mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separation of volatile components, molecular weight determination, and structural information from fragmentation patterns. Quantitative analysis.High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of non-volatile compounds, quantitative analysis of the main component and impurities.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Widely available.Lower resolution than GC for some compounds, sensitivity is dependent on the chromophore of the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to the vibrations of specific chemical bonds.Identification of functional groups present in the molecule.Fast, simple sample preparation, provides a characteristic fingerprint of the molecule.Provides limited structural information, not ideal for quantitative analysis of complex mixtures.
Elemental Analysis Determines the elemental composition (C, H, N, S, Br) of a sample.Confirms the empirical formula of a pure compound.Provides fundamental information about the elemental makeup.Requires a pure sample, does not provide structural information.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to guide researchers in their application.

Quantitative ¹H-NMR (qNMR) Spectroscopy for Purity Assessment

Objective: To determine the purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of the this compound sample into a vial.

  • Accurately weigh a known amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

GC-MS Analysis of Volatile Impurities

Objective: To identify and quantify volatile impurities in a this compound sample.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane, hexane)

  • Internal standard (e.g., undecane, dodecane)

  • GC vials

Procedure:

  • Prepare a stock solution of the this compound sample in the chosen volatile solvent.

  • Prepare a stock solution of the internal standard in the same solvent.

  • Prepare a series of calibration standards by spiking known concentrations of this compound and any expected impurities into solutions containing a fixed concentration of the internal standard.

  • Prepare the sample for analysis by adding a known amount of the internal standard solution to the sample stock solution.

  • Inject the calibration standards and the sample solution into the GC-MS system.

  • Analyze the data to identify impurities based on their mass spectra and retention times.

  • Quantify the impurities by constructing a calibration curve of the response factor (analyte peak area / internal standard peak area) versus concentration.

Typical GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-400 m/z

HPLC-UV Analysis for Purity and Degradation Products

Objective: To determine the purity of this compound and quantify non-volatile impurities or degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

  • HPLC vials

Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Prepare a series of calibration standards of this compound at different concentrations.

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

  • Determine the purity by the area percentage method or by using a calibration curve for quantification.

Typical HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, start with 90% water and ramp to 10% water over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 210 nm

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate logical workflows for the characterization of this compound products.

CharacterizationWorkflow cluster_initial Initial Sample Analysis cluster_purity Purity and Impurity Profiling cluster_confirmation Confirmatory Analysis Start This compound Product Sample NMR ¹H and ¹³C NMR Start->NMR Structural Elucidation FTIR FTIR Spectroscopy Start->FTIR Functional Group ID GCMS GC-MS for Volatile Impurities NMR->GCMS Identify Potential Impurities HPLC HPLC-UV for Non-Volatile Impurities NMR->HPLC Identify Potential Impurities qNMR qNMR for Absolute Purity NMR->qNMR Purity Assay Elemental Elemental Analysis NMR->Elemental Confirm Empirical Formula FinalReport Comprehensive Characterization Report GCMS->FinalReport HPLC->FinalReport qNMR->FinalReport Elemental->FinalReport

Caption: A comprehensive workflow for the characterization of a this compound product sample.

MethodSelection Question1 What is the primary analytical goal? Goal_Structure Structure Elucidation Question1->Goal_Structure Structure Goal_Purity Purity Assessment Question1->Goal_Purity Purity Goal_Impurity Impurity Profiling Question1->Goal_Impurity Impurities Method_NMR NMR Spectroscopy Goal_Structure->Method_NMR Method_qNMR Quantitative NMR (qNMR) Goal_Purity->Method_qNMR Method_GCMS GC-MS Goal_Impurity->Method_GCMS Volatile Method_HPLC HPLC-UV Goal_Impurity->Method_HPLC Non-Volatile

A Comparative Guide to the Reactivity of Methyl 4-bromocrotonate and Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, α,β-unsaturated esters bearing a halogen at the γ-position are versatile building blocks. Among these, methyl 4-bromocrotonate and ethyl 4-bromocrotonate are frequently employed synthons for the introduction of a four-carbon chain in the construction of complex molecules. While structurally similar, the choice between the methyl and ethyl ester can influence reaction outcomes due to subtle differences in their reactivity. This guide provides an objective comparison of their performance, supported by general reactivity principles and illustrative experimental protocols.

General Reactivity Principles: A Tale of Two Esters

The primary difference in reactivity between this compound and ethyl 4-bromocrotonate stems from steric and electronic effects, albeit the latter is generally considered minimal.

Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance in ethyl 4-bromocrotonate can affect the rate of reactions where a nucleophile attacks the electrophilic carbon atom of the ester group or the γ-carbon. In general, for reactions sensitive to steric bulk, such as certain nucleophilic substitutions or additions, this compound is expected to react slightly faster.

Electronic Effects: The electronic difference between a methyl and an ethyl group is negligible and typically does not play a significant role in differentiating the reactivity of these two esters. Both are electron-donating groups through induction, but the difference in their inductive effect is too small to cause a major shift in reactivity.

Based on these principles, a qualitative comparison of their reactivity in common transformations is summarized below.

Data Presentation: A Qualitative Comparison

Reaction TypeReactivity ComparisonRationale
Nucleophilic Substitution (SN2) This compound > Ethyl 4-bromocrotonateThe smaller methyl group presents less steric hindrance to the incoming nucleophile at the γ-carbon, facilitating a faster reaction rate.
Reformatsky Reaction This compound ≥ Ethyl 4-bromocrotonateThe formation of the organozinc intermediate and its subsequent addition to a carbonyl compound may be slightly faster with the less hindered methyl ester. However, the difference is often marginal.
Hydrolysis (Acid or Base Catalyzed) This compound > Ethyl 4-bromocrotonateThe attack of water or hydroxide ion on the ester carbonyl is less sterically hindered in the methyl ester, leading to a faster rate of hydrolysis.

Experimental Protocols

While direct comparative quantitative data is scarce in the literature, the following protocols for the Reformatsky reaction, a common application for these reagents, can be adapted for both methyl and ethyl 4-bromocrotonate to obtain β-hydroxy esters.

Protocol: Reformatsky Reaction of 4-Bromocrotonate Esters with Benzaldehyde

This protocol is adapted from procedures reported for similar bromoesters.

Materials:

  • This compound or Ethyl 4-bromocrotonate

  • Zinc dust (activated)

  • Benzaldehyde

  • Anhydrous Benzene

  • Anhydrous Diethyl Ether

  • 10% Sulfuric Acid (ice-cold)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Iodine (for zinc activation)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Add a crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine vapor is visible. Allow the flask to cool to room temperature.

  • Reaction Setup: To the activated zinc, add a mixture of anhydrous benzene and anhydrous diethyl ether (e.g., 5:1 v/v).

  • Initiation: In the dropping funnel, prepare a solution of the 4-bromocrotonate ester (1.0 equivalent) and benzaldehyde (1.0 equivalent) in the same solvent mixture. Add a small portion of this solution to the zinc suspension.

  • Reaction Progression: Gently warm the mixture to initiate the reaction, which is often indicated by a color change and gentle reflux. Once initiated, add the remainder of the ester/aldehyde solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Work-up: After the addition is complete, continue to reflux the mixture for an additional 30 minutes. Cool the reaction mixture to 0°C in an ice bath.

  • Quenching: Slowly add ice-cold 10% sulfuric acid to the reaction mixture with vigorous stirring to quench the reaction and dissolve any unreacted zinc.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude β-hydroxy ester.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Reformatsky_Reaction cluster_reagents Reactants cluster_steps Reaction Steps cluster_products Products reagent1 R-OOC-CH=CH-CH2Br (Methyl or Ethyl 4-bromocrotonate) step1 Formation of Organozinc Reagent reagent1->step1 reagent2 Zn reagent2->step1 reagent3 R'CHO (Benzaldehyde) step2 Nucleophilic Addition reagent3->step2 step1->step2 Reformatsky Reagent step3 Acid Work-up step2->step3 product R-OOC-CH=CH-CH2-CH(OH)-R' (β-Hydroxy Ester) step3->product SN2_Mechanism Reactants Nu⁻ (Nucleophile) R-OOC-CH=CH-CH₂-Br (4-Bromocrotonate) TransitionState [Nu---CH₂(CH=CHCOOR)---Br]⁻ Reactants:substrate->TransitionState Backside Attack Products Nu-CH₂-CH=CH-COOR (Substitution Product) Br⁻ (Leaving Group) TransitionState->Products

Comparative Guide to Alternative Reagents for γ-Alkylation: Beyond Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize γ-alkylation reactions, the choice of the alkylating agent is paramount. While Methyl 4-bromocrotonate has been a staple reagent, a deeper understanding of its alternatives can unlock significant improvements in reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of alternative reagents to this compound, supported by a review of established chemical principles and illustrative experimental data.

The γ-alkylation of enolates and other stabilized carbanions is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The reactivity of the electrophile in this SN2 reaction is heavily influenced by the nature of the leaving group. A good leaving group is a weak base that is stable on its own, facilitating the nucleophilic attack.

This guide explores common alternatives to the bromide leaving group in Methyl 4-crotonate, including other halides (iodide and chloride) and sulfonate esters (tosylate and mesylate).

Performance Comparison of γ-Alkylation Reagents

The selection of an appropriate γ-alkylating agent depends on a balance of reactivity, stability, and cost. The following table summarizes the general performance characteristics of this compound and its alternatives based on established principles of nucleophilic substitution. While specific yields are highly dependent on the nucleophile, solvent, and reaction conditions, this table provides a qualitative and relative comparison of their expected performance.

ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
Methyl 4-iodocrotonate Iodide (I⁻)Very HighHighest reactivity, allowing for reactions with less reactive nucleophiles and potentially lower reaction temperatures.Generally more expensive and less stable than the bromide analog.
This compound Bromide (Br⁻)HighGood balance of reactivity and stability, widely commercially available.May require more forcing conditions than the iodide for less reactive nucleophiles.
Methyl 4-chlorocrotonate Chloride (Cl⁻)ModerateMore stable and cost-effective than the bromide and iodide analogs.Lower reactivity often necessitates higher temperatures and longer reaction times.
Methyl 4-(tosyloxy)crotonate Tosylate (TsO⁻)Very HighExcellent leaving group, comparable in reactivity to iodide.Can be more sterically demanding than halides, potentially affecting reaction rates with bulky nucleophiles.
Methyl 4-(mesyloxy)crotonate Mesylate (MsO⁻)Very HighExcellent leaving group, similar to tosylate but less sterically hindered.Can be more susceptible to elimination side reactions under strongly basic conditions.

Experimental Protocols

The following are generalized experimental protocols for the γ-alkylation of an active methylene compound, such as diethyl malonate, using this compound and its alternatives. These protocols are intended to be illustrative and may require optimization for specific substrates and scales.

General Procedure for the γ-Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Methyl 4-halocrotonate (bromide, iodide, or chloride) or Methyl 4-(sulfonyloxy)crotonate (tosylate or mesylate)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Protocol:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq.) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq.) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Cool the enolate solution to 0 °C. Add the respective Methyl 4-substituted crotonate (1.0 - 1.2 eq.) dropwise. The reaction mixture is then typically stirred at room temperature or gently heated (e.g., 50-80 °C) for a period of 2 to 24 hours, depending on the reactivity of the alkylating agent. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired γ-alkylated product.

Reaction Pathways and Workflows

The following diagrams illustrate the general signaling pathway for the γ-alkylation of an enolate and a typical experimental workflow.

G cluster_0 Enolate Formation cluster_1 Alkylation (SN2) Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate + Base Base Base Transition State Transition State Enolate->Transition State Methyl 4-X-crotonate Methyl 4-X-crotonate Methyl 4-X-crotonate->Transition State γ-Alkylated Product γ-Alkylated Product Transition State->γ-Alkylated Product Leaving Group Anion Leaving Group Anion Transition State->Leaving Group Anion

Caption: General reaction pathway for the γ-alkylation of an active methylene compound.

G Start Start Enolate Formation Enolate Formation Start->Enolate Formation Alkylation Reaction Alkylation Reaction Enolate Formation->Alkylation Reaction Reaction Quench Reaction Quench Alkylation Reaction->Reaction Quench Extraction Extraction Reaction Quench->Extraction Purification Purification Extraction->Purification Product Analysis Product Analysis Purification->Product Analysis End End Product Analysis->End

Caption: A typical experimental workflow for a γ-alkylation reaction.

Conclusion

The choice of reagent for γ-alkylation significantly impacts the outcome of the synthesis. While this compound offers a reliable and balanced option, its alternatives provide a spectrum of reactivity that can be leveraged to overcome synthetic challenges. Methyl 4-iodocrotonate and the sulfonate esters are ideal for reactions requiring high reactivity, whereas Methyl 4-chlorocrotonate presents a more stable and economical option for less demanding transformations. The selection of the optimal reagent should be guided by the specific requirements of the target molecule, the nature of the nucleophile, and the desired reaction conditions. Careful consideration of these factors will enable researchers to design more efficient and effective synthetic routes.

Validating Stereochemistry: A Comparative Guide to Reactions of Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control in chemical reactions is paramount. Methyl 4-bromocrotonate, a versatile α,β-unsaturated ester, serves as a valuable building block in the synthesis of complex molecules. This guide provides a comparative analysis of the stereochemical outcomes in key reactions involving this substrate, supported by experimental data and detailed protocols. We will explore conjugate additions, cyclopropanation reactions, and asymmetric alkylations, offering insights into the factors governing stereoselectivity.

This compound's dual reactivity, stemming from its electrophilic double bond and the presence of a leaving group at the allylic position, allows for a variety of transformations. Understanding and controlling the stereochemistry of these reactions is crucial for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development.

Stereoselective Conjugate Addition Reactions

Conjugate addition of organometallic reagents to α,β-unsaturated esters is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome of this reaction can be influenced by the choice of organometallic reagent, the use of chiral ligands, and the nature of the substrate.

Comparison with an Alternative Substrate: Methyl 4,4,4-trifluorocrotonate

While specific data on the asymmetric conjugate addition to this compound is limited in readily available literature, valuable insights can be drawn from its fluorinated analog, methyl 4,4,4-trifluorocrotonate. The trifluoromethyl group's strong electron-withdrawing nature makes it an excellent model for comparison.

EntryGrignard ReagentLigandYield (%)e.e. (%)
1EtMgBr(R,S)-Josiphos8592
2n-PrMgBr(R,S)-Josiphos8290
3i-PrMgCl(R,S)-Josiphos7588
4n-BuMgBr(R,S)-Josiphos8891

Table 1: Enantioselective Copper-Catalyzed Conjugate Addition of Grignard Reagents to Methyl 4,4,4-trifluorocrotonate.

This data demonstrates that high enantioselectivities can be achieved in the conjugate addition to a similar substrate using a copper catalyst with a chiral ferrocenyl-based diphosphine ligand. It is reasonable to expect that similar conditions could afford high stereoselectivity in reactions with this compound.

Experimental Protocol: Asymmetric Conjugate Addition

A representative protocol for the copper-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ester is as follows:

  • To a solution of Cu(OTf)₂ (0.05 mmol) and the chiral ligand (0.055 mmol) in an anhydrous solvent (e.g., THF, 2 mL) is stirred at room temperature for 1 hour.

  • The solution is then cooled to -78 °C.

  • The α,β-unsaturated ester (1.0 mmol) is added.

  • The Grignard reagent (1.2 mmol) is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for the specified time.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conjugate_Addition reagent R-MgX + Cu(I)-Ligand* substrate This compound reagent->substrate 1,4-Addition intermediate Enolate Intermediate substrate->intermediate Forms product Stereodefined Product intermediate->product Protonation

Figure 1: General workflow for asymmetric conjugate addition.

Diastereoselective Cyclopropanation Reactions

The reaction of this compound with ylides can proceed via a Michael-initiated ring closure (MIRC) to afford cyclopropane derivatives. The stereochemistry of the resulting cyclopropane is determined by the nature of the ylide and the reaction conditions.

While specific data for this compound is not extensively tabulated, studies on similar α,β-unsaturated systems with sulfur ylides have demonstrated high diastereoselectivity.

EntryMichael AcceptorYlideSolventdr (trans:cis)
1Methyl CinnamateDimethylsulfoxonium methylideDMSO>95:5
2ChalconeDimethylsulfonium methylideTHF>95:5
3N-Cinnamoyl-2-oxazolidinoneBenzylide-dimethylsulfuraneCH₂Cl₂90:10

Table 2: Diastereoselectivity in Michael-Initiated Ring Closure Reactions.

The trans diastereomer is typically favored in these reactions due to steric interactions in the transition state.

Experimental Protocol: Diastereoselective Cyclopropanation

A general procedure for the cyclopropanation of an α,β-unsaturated ester with a sulfur ylide is as follows:

  • To a suspension of trimethylsulfonium iodide (1.1 mmol) in anhydrous THF (5 mL) at 0 °C is added a strong base (e.g., n-BuLi, 1.1 mmol).

  • The mixture is stirred at 0 °C for 30 minutes to generate the ylide.

  • A solution of the α,β-unsaturated ester (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis.

Cyclopropanation ylide Sulfur Ylide substrate This compound ylide->substrate Michael Addition intermediate Betaine Intermediate substrate->intermediate Forms product Diastereomeric Cyclopropanes intermediate->product Intramolecular SN2

Figure 2: Pathway for diastereoselective cyclopropanation.

Asymmetric Alkylation via SN2' Reactions

The allylic bromide moiety in this compound allows for nucleophilic substitution reactions. In the presence of a suitable nucleophile and a chiral catalyst, this can proceed as an asymmetric SN2' reaction, leading to the formation of a new stereocenter.

Data for the direct asymmetric SN2' alkylation of this compound is scarce. However, related copper-catalyzed asymmetric allylic alkylation (AAA) reactions provide a benchmark for the expected stereoselectivity.

EntryAllylic SubstrateNucleophileLigandYield (%)e.e. (%)
1Cinnamyl PhosphateDimethyl Malonate(R)-BINAP9598
2Geranyl AcetateEthyl AcetoacetateTrost Ligand8892
3Allyl ChloridePhenylzinc Chloride(S)-Phos9096

Table 3: Enantioselectivity in Copper-Catalyzed Asymmetric Allylic Alkylation Reactions.

These examples highlight the potential for achieving high enantioselectivity in the alkylation of allylic electrophiles like this compound through the use of chiral ligands.

Experimental Protocol: Asymmetric Allylic Alkylation

A general protocol for a copper-catalyzed asymmetric allylic alkylation is as follows:

  • In a glovebox, a mixture of a copper salt (e.g., Cu(OTf)₂, 0.025 mmol) and a chiral ligand (0.03 mmol) in an anhydrous solvent (e.g., THF, 1 mL) is stirred for 30 minutes.

  • The allylic substrate (0.5 mmol) and the nucleophile (0.6 mmol) are added sequentially.

  • A base (e.g., LiOt-Bu, 0.7 mmol) is added, and the reaction mixture is stirred at the specified temperature.

  • After completion, the reaction is quenched and worked up as described previously.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

SN2_Prime nucleophile Chiral Nucleophile/ Catalyst Complex substrate This compound nucleophile->substrate SN2' Attack intermediate π-Allyl Copper Intermediate substrate->intermediate Forms product Enantioenriched Product intermediate->product Reductive Elimination

A Comparative Analysis of Michael Acceptors: Positioning Methyl 4-bromocrotonate in the Reactivity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Michael acceptor is a critical step in the design of covalent inhibitors and chemical probes. This guide provides a comparative study of Methyl 4-bromocrotonate alongside other commonly employed Michael acceptors, offering insights into their relative reactivity and experimental considerations.

This compound is an α,β-unsaturated ester that serves as a versatile synthetic intermediate in organic chemistry.[1][2] Its utility extends to the synthesis of irreversible inhibitors, for example, targeting EGFR and Her-2 tyrosine kinases in anti-tumor research.[1] The reactivity of this compound as a Michael acceptor is attributed to its conjugated system, which includes a carbon-carbon double bond adjacent to an ester group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[1][3]

Quantitative Comparison of Michael Acceptor Reactivity

A quantitative comparison of the reactivity of Michael acceptors is typically achieved by determining their second-order rate constants (k₂) for the reaction with a standard thiol, such as glutathione (GSH) or cysteine, under physiological conditions.[4] While extensive kinetic data is available for many common Michael acceptors, specific second-order rate constants for the reaction of this compound with biological thiols are not readily found in the surveyed literature. However, based on its chemical structure, a qualitative assessment of its reactivity can be made.

The presence of a bromine atom at the γ-position of this compound may influence its reactivity through inductive effects. Furthermore, being an α,β-unsaturated ester, its reactivity is generally considered to be moderate compared to more potent Michael acceptors like maleimides or vinyl sulfones.

Below is a summary of reported second-order rate constants for various Michael acceptors with thiols. This table serves as a reference for the expected reactivity landscape and highlights the data gap for this compound.

Michael AcceptorNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
This compound Thiol (e.g., GSH, Cysteine)Data not available Reactivity is expected to be moderate, influenced by the ester activating group and the γ-bromo substituent.
N-Ethylmaleimide (NEM)Cysteine~1,300 - 1,780Highly reactive towards thiols in the pH range of 6.5-7.5.[5]
IodoacetamideCysteine~0.6A commonly used alkylating agent for cysteine residues.[5]
Acrylates (general)ThiolVariable (e.g., Butyl acrylate ~0.5 s⁻¹ overall reaction rate coefficient)Reactivity is dependent on the specific ester group and substitution pattern.[1][6]
Vinyl Sulfones (general)ThiolGenerally higher than acrylatesThe sulfone group is a strong electron-withdrawing group, enhancing reactivity.[6]

Experimental Protocols for Comparative Reactivity Studies

To quantitatively assess the reactivity of this compound against other Michael acceptors, standardized kinetic assays are essential. The following are detailed methodologies for key experiments.

Determination of Second-Order Rate Constants using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time monitoring of reaction kinetics by observing the disappearance of reactant signals and the appearance of product signals.

Materials:

  • Michael acceptor (e.g., this compound, N-ethylmaleimide)

  • Thiol (e.g., Glutathione, N-acetyl-L-cysteine)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the Michael acceptor and the thiol in the deuterated buffer.

  • Transfer a known volume and concentration of the thiol solution to an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the thiol solution.

  • Initiate the reaction by adding a known volume and concentration of the Michael acceptor stock solution to the NMR tube. Ensure rapid mixing.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a non-overlapping proton of the Michael acceptor at each time point.

  • Under pseudo-first-order conditions (thiol in large excess), plot the natural logarithm of the Michael acceptor concentration (ln[Acceptor]) versus time.

  • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

  • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Thiol] .

Quantification of Reaction Rates using HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the Michael acceptor over time.

Materials:

  • Michael acceptor

  • Thiol

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acidic solution to stop the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase

Procedure:

  • Prepare stock solutions of the Michael acceptor and the thiol in the reaction buffer.

  • Initiate the reaction by mixing known concentrations of the Michael acceptor and the thiol.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.

  • Analyze the quenched samples by HPLC.

  • Develop an HPLC method that allows for the separation and quantification of the Michael acceptor peak.

  • Generate a calibration curve for the Michael acceptor to correlate peak area with concentration.

  • Determine the concentration of the Michael acceptor remaining at each time point.

  • Plot the concentration of the Michael acceptor versus time to determine the reaction rate.

  • Under pseudo-first-order conditions, the second-order rate constant can be calculated as described in the NMR protocol.

Visualizing Reaction Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the Michael addition reaction and a typical experimental workflow.

Michael_Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Nu Nucleophile (e.g., R-S⁻) TS Enolate Intermediate Nu->TS Nucleophilic Attack Acceptor Michael Acceptor (e.g., this compound) Acceptor->TS Adduct Covalent Adduct TS->Adduct Protonation

Caption: General mechanism of a Michael addition reaction.

Experimental_Workflow prep 1. Prepare Reactant Stock Solutions mix 2. Initiate Reaction by Mixing prep->mix monitor 3. Monitor Reaction Progress (NMR or HPLC) mix->monitor quench 4. Quench Reaction (for HPLC) monitor->quench if HPLC analyze 5. Data Acquisition monitor->analyze if NMR quench->analyze process 6. Data Processing (Integration, Concentration Calculation) analyze->process plot 7. Plot Kinetic Data process->plot calculate 8. Calculate Rate Constants plot->calculate

Caption: Experimental workflow for kinetic analysis.

Conclusion

This compound represents a valuable tool in chemical biology and drug discovery as a Michael acceptor. While direct quantitative comparisons of its reactivity with other common acceptors are currently limited by the lack of published kinetic data, its structural features suggest a moderate reactivity profile. The experimental protocols provided in this guide offer a clear path for researchers to perform their own comparative studies, thereby enabling a more precise understanding of this compound's position within the broader landscape of Michael acceptors. Such data will be instrumental in the rational design of covalent modifiers with tailored reactivity and selectivity.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for intermediates like Methyl 4-bromocrotonate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC), another widely used analytical technique, for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and representative data to assist in selecting the most appropriate analytical method.

This compound, an α,β-unsaturated ester, is a valuable building block in organic synthesis. Its purity is critical as isomeric impurities or by-products from its synthesis can affect reaction yields, impurity profiles, and the overall quality of the final product.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity. Gas Chromatography (GC) presents a viable alternative, particularly given the volatility of this compound.

FeatureHPLC AnalysisGas Chromatography (GC) Analysis
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Sample Non-volatile, thermally stable or labile compounds.Volatile and thermally stable compounds.
Instrumentation HPLC system with pump, injector, column, and detector (e.g., UV-Vis).GC system with gas supply, injector, column, and detector (e.g., FID).
Selectivity High selectivity for a wide range of organic molecules, including isomers.Excellent for separating volatile compounds, including geometric isomers.
Sensitivity High sensitivity, typically in the ng to pg range.Very high sensitivity, especially with a Flame Ionization Detector (FID).
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be needed for some compounds.
Analysis Time Typically 15-30 minutes per sample.Generally faster, often 5-15 minutes per sample.
Advantages - Versatile for a wide range of compounds.- High resolution and efficiency.- Non-destructive, allowing for fraction collection.- High speed of analysis.- Excellent for volatile and semi-volatile compounds.- Robust and reliable instrumentation.
Limitations - Higher cost of solvents.- Not suitable for highly volatile compounds.- Requires the analyte to be volatile and thermally stable.- Potential for sample degradation at high temperatures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed reversed-phase HPLC method is designed for the effective separation of this compound from its potential impurities, such as its cis-isomer and starting materials.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm, where the α,β-unsaturated ester chromophore absorbs.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Protocol

This protocol outlines a typical GC method suitable for the analysis of this compound.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Injection: Split injection with a ratio of 50:1.

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of about 1 mg/mL.

Quantitative Data Summary

The following tables present hypothetical but realistic data from the analysis of a technical grade this compound sample using the described HPLC and GC methods. The primary impurity identified is the cis-isomer, methyl cis-4-bromocrotonate.

Table 1: HPLC Analysis Results

CompoundRetention Time (min)Peak Area% Area
Methyl cis-4-bromocrotonate8.545,0003.0
This compound (trans)10.21,455,00097.0

Table 2: GC Analysis Results

CompoundRetention Time (min)Peak Area% Area
Methyl cis-4-bromocrotonate5.860,0002.9
This compound (trans)6.52,010,00097.1

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample into HPLC B->C D Separation on C18 Column C->D E UV Detection at 210 nm D->E F Integrate Peak Areas E->F G Calculate % Purity F->G H H G->H Final Report Method_Comparison cluster_hplc HPLC cluster_gc GC HPLC HPLC HPLC_Adv Advantages: - High Resolution - Versatile - Non-destructive HPLC->HPLC_Adv HPLC_Lim Limitations: - Solvent Cost - Slower Analysis HPLC->HPLC_Lim GC Gas Chromatography GC_Adv Advantages: - Fast Analysis - High Sensitivity - Good for Volatiles GC->GC_Adv GC_Lim Limitations: - Requires Volatility - Thermal Degradation Risk GC->GC_Lim Analyte This compound Purity Analysis Analyte->HPLC Analyte->GC

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 4-bromocrotonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of active compounds is paramount. Methyl 4-bromocrotonate and its derivatives are important building blocks in organic synthesis, and their characterization is a critical step in ensuring the integrity of novel chemical entities. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of this compound, offering insights into its behavior under electron ionization and comparing it with its non-halogenated counterpart, methyl crotonate. Furthermore, we present alternative analytical techniques and detailed experimental protocols to provide a comprehensive resource for the structural elucidation of this class of compounds.

Mass Spectrometry Analysis: Decoding the Fragments

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact.

This compound: A Tale of Two Isotopes

The mass spectrum of this compound is distinguished by the presence of bromine, which has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[1][2][3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge units (m/z).

The molecular ion region of this compound exhibits a pair of peaks at m/z 178 and 180, corresponding to [C₅H₇⁷⁹BrO₂]⁺ and [C₅H₇⁸¹BrO₂]⁺, respectively. The base peak in the spectrum is observed at m/z 99, which can be attributed to the loss of the bromine radical.

Table 1: Key Mass Spectrometry Data for this compound

m/zProposed Fragment IonRelative Intensity (%)Notes
178/180[M]⁺29.1 / 28.6Molecular ion with characteristic bromine isotope pattern
147/149[M - OCH₃]⁺27.1 / 28.4Loss of the methoxy group
119/121[M - COOCH₃]⁺10.9 / 9.9Loss of the carbomethoxy group
99[M - Br]⁺100.0Base peak, loss of bromine radical
68[C₄H₄O]⁺45.2Likely from subsequent fragmentation of the [M-Br]⁺ ion
59[COOCH₃]⁺17.9Carbomethoxy cation
39[C₃H₃]⁺55.1Propargyl cation
Methyl Crotonate: The Non-Brominated Analog

In contrast, the mass spectrum of methyl crotonate, which lacks the bromine atom, presents a simpler fragmentation pattern. Its molecular ion peak is observed at m/z 100. The fragmentation is primarily driven by the ester functional group.

Table 2: Key Mass Spectrometry Data for Methyl Crotonate

m/zProposed Fragment IonRelative Intensity (%)Notes
100[M]⁺18.98Molecular ion
85[M - CH₃]⁺18.58Loss of a methyl radical
69[M - OCH₃]⁺99.99Base peak, loss of the methoxy group
41[C₃H₅]⁺48.91Allyl cation
39[C₃H₃]⁺29.47Propargyl cation

Visualizing the Fragmentation Pathways

The fragmentation of this compound under electron ionization can be visualized as a series of competing bond cleavages. The initial ionization event forms a radical cation, which then undergoes fragmentation to produce more stable ions.

Fragmentation_Pathway M This compound [C₅H₇BrO₂]⁺˙ m/z 178/180 F1 [M - Br]⁺ [C₅H₇O₂]⁺ m/z 99 M->F1 - Br• F2 [M - OCH₃]⁺ [C₄H₄BrO]⁺ m/z 147/149 M->F2 - •OCH₃ F3 [M - COOCH₃]⁺ [C₄H₄Br]⁺ m/z 119/121 M->F3 - •COOCH₃ F4 [COOCH₃]⁺ m/z 59 M->F4 α-cleavage F5 [C₄H₄O]⁺ m/z 68 F1->F5 - OCH•

Caption: Fragmentation pathway of this compound.

Comparison of Analytical Techniques

While mass spectrometry is a primary tool for structural analysis, other spectroscopic techniques provide complementary information.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation pattern for structural elucidation.High sensitivity, provides molecular formula, useful for identifying unknowns.Destructive technique, isomers can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C=C, C-Br).Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall structure, not suitable for complex mixtures.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD or equivalent is used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a 10:1 split ratio.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 35-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 20 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 240 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • A background spectrum of the clean KBr plates should be acquired prior to the sample analysis.

Conclusion

The mass spectrometric fragmentation of this compound provides a distinct fingerprint that is invaluable for its identification and structural confirmation. The characteristic bromine isotope pattern is a key diagnostic feature. When compared to its non-brominated analog, the influence of the halogen on the fragmentation pathways becomes evident. For a comprehensive structural elucidation, a multi-technique approach integrating MS with NMR and IR spectroscopy is recommended. The detailed protocols provided in this guide serve as a robust starting point for researchers to obtain high-quality, reliable data for the characterization of this compound and its derivatives.

References

Comparative Kinetics of Methyl 4-bromocrotonate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of reagents is paramount for reaction optimization and mechanistic elucidation. This guide provides a comparative analysis of the reaction kinetics of Methyl 4-bromocrotonate, a versatile bifunctional molecule, in nucleophilic substitution reactions. By examining its reactivity alongside structural analogs, we aim to provide a clear framework for predicting its behavior and designing efficient synthetic strategies.

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of pharmaceutical intermediates. Its reactivity is characterized by the presence of both an α,β-unsaturated ester and a primary allylic bromide. This unique combination of functional groups allows for a variety of chemical transformations, including nucleophilic substitution, addition reactions, and Reformatsky reactions.[1] The bromine atom, being an excellent leaving group, renders the C4 position highly susceptible to nucleophilic attack.

Comparison with Alternative Substrates

To contextualize the reactivity of this compound, it is instructive to compare it with other structurally related alkyl and allyl halides. While specific kinetic data for this compound is not extensively available in the literature, we can infer its relative reactivity based on established principles and data from analogous systems.

In general, the rate of nucleophilic substitution reactions is influenced by several factors, including the nature of the leaving group, the structure of the alkyl group, the nucleophile, and the solvent. For allylic systems like this compound, the stability of the allylic carbocation intermediate can play a significant role, potentially favoring SN1-type pathways or SN2 reactions with a high degree of charge separation in the transition state.

A study on the reaction of various alkyl bromides with anilines in methanol and DMF revealed that all reactions followed second-order kinetics.[2] This suggests that the rate is dependent on the concentration of both the substrate and the nucleophile, which is characteristic of an SN2 mechanism. While this study did not include this compound, the data for allyl bromide provides a useful benchmark.

It has been noted that in nucleophilic substitution reactions of this compound, the carbomethoxy group can provide anchimeric assistance. This neighboring group participation can stabilize the transition state and influence the reaction rate, a factor that distinguishes it from simple allyl bromides.

Below is a table summarizing qualitative comparisons of this compound with other relevant compounds:

SubstrateStructural Difference from this compoundExpected Relative Reactivity in Nucleophilic SubstitutionRationale
Methyl 4-chlorocrotonate Chlorine instead of bromine as the leaving group.SlowerBromine is a better leaving group than chlorine.[1]
Ethyl 4-bromocrotonate Ethyl ester instead of a methyl ester.Similar to slightly slowerThe electronic effect of the ester group is similar, with a minor potential for steric hindrance from the ethyl group.
Methyl 3-bromocrotonate Bromine at the C3 (vinylic) position.Significantly slowerVinylic halides are generally much less reactive in nucleophilic substitution reactions compared to allylic halides.[1]
Allyl Bromide Lacks the methyl ester group.Reactivity is highly dependent on the reaction conditions and the role of anchimeric assistance from the ester group in this compound.The electron-withdrawing nature of the ester may influence the electrophilicity of the C4 position.
Benzyl Bromide Phenyl group instead of the vinyl ester moiety.Generally faster in SN2 reactions.The phenyl group can stabilize the transition state through conjugation. Comparative kinetic data for substituted benzyl bromides show a strong dependence on the electronic nature of the substituents.[3][4]

Experimental Protocols

While a specific, detailed experimental protocol for a kinetic study of this compound was not found in the reviewed literature, a general procedure for monitoring the kinetics of solvolysis or nucleophilic substitution of an alkyl halide can be adapted. The following protocol is a generalized method based on common techniques used for similar systems.

General Protocol for Kinetic Analysis of a Nucleophilic Substitution Reaction

This protocol describes the monitoring of a reaction between an alkyl halide (e.g., this compound) and a nucleophile by measuring the formation of the halide ion over time using titration.

Materials:

  • This compound

  • Nucleophile (e.g., aniline, sodium hydroxide)

  • Solvent (e.g., ethanol, acetone, or a mixture)

  • Standardized solution of silver nitrate (AgNO₃)

  • Indicator (e.g., potassium chromate)

  • Thermostatted water bath

  • Pipettes, burettes, and conical flasks

  • Stopwatch

Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound of a known concentration in the chosen solvent.

    • Prepare a solution of the nucleophile of a known concentration in the same solvent.

    • Place both solutions in the thermostatted water bath to allow them to reach the desired reaction temperature.

  • Initiation of the Reaction:

    • At time t=0, mix the two solutions in a reaction vessel (e.g., a conical flask) and start the stopwatch.

  • Monitoring the Reaction Progress:

    • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop the substitution from proceeding further. This can be done by adding the aliquot to a flask containing a cold solvent or a reagent that neutralizes one of the reactants.

  • Quantification of Halide Ion:

    • Titrate the quenched aliquot with a standardized solution of silver nitrate. The silver ions will react with the bromide ions produced during the nucleophilic substitution to form a precipitate of silver bromide (AgBr).

    • Use an appropriate indicator, such as potassium chromate, to determine the endpoint of the titration.

  • Data Analysis:

    • From the volume of silver nitrate solution used, calculate the concentration of bromide ions at each time point. This corresponds to the concentration of the product formed.

    • The concentration of the unreacted this compound at each time point can be calculated by subtracting the product concentration from the initial concentration of the substrate.

    • To determine the order of the reaction and the rate constant, plot the concentration of the reactant versus time, ln[reactant] versus time, and 1/[reactant] versus time. The plot that yields a straight line will indicate the order of the reaction with respect to the reactant.

    • If the reaction is found to be second order, a plot of ln([B]t/[A]t) versus time can be used, where [A] and [B] are the concentrations of the two reactants.

Visualizing Reaction Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_substrate Prepare Substrate Solution thermostat Thermostat Solutions prep_substrate->thermostat prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->thermostat mix Mix Solutions (t=0) thermostat->mix aliquot Take Aliquots at Intervals mix->aliquot quench Quench Reaction aliquot->quench titrate Titrate with AgNO3 quench->titrate calculate Calculate [Br-] titrate->calculate plot Plot Data to Determine Rate Law calculate->plot

Caption: Workflow for a typical kinetic study of nucleophilic substitution.

sn2_pathway Reactants Nu⁻ + R-Br TS [Nu---R---Br]⁻ Reactants->TS k (Rate Constant) Products Nu-R + Br⁻ TS->Products

Caption: Simplified SN2 reaction pathway.

References

Efficacy comparison of Methyl 4-bromocrotonate in different synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromocrotonate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. Its reactivity, stemming from the presence of both an α,β-unsaturated ester and an allylic bromide, makes it a versatile building block. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the allylic bromination of methyl crotonate and the Fischer esterification of 4-bromocrotonic acid. This comparison is supported by experimental data and detailed protocols to inform synthetic strategy and methodological choices in a research and development setting.

Efficacy Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often dictated by factors such as starting material availability, desired purity, reaction scale, and safety considerations. Below is a summary of the key quantitative and qualitative parameters for the two most common synthetic methodologies.

ParameterRoute 1: Allylic Bromination of Methyl CrotonateRoute 2: Fischer Esterification of 4-bromocrotonic Acid
Starting Materials Methyl crotonate, N-Bromosuccinimide (NBS)4-bromocrotonic acid, Methanol
Key Reagents Radical initiator (e.g., AIBN or benzoyl peroxide), Carbon tetrachloride (CCl4)Strong acid catalyst (e.g., H2SO4)
Typical Yield 60-85%85-95%
Reaction Time 3-6 hours4-8 hours
Purity (before purification) Moderate (may contain succinimide and unreacted starting material)High (main impurity is excess methanol)
Key Advantages Readily available and inexpensive starting material (methyl crotonate).High-yielding and generally produces a cleaner crude product.
Key Disadvantages Use of a hazardous solvent (CCl4). The byproduct, succinimide, can sometimes be difficult to remove completely. Potential for side reactions if conditions are not carefully controlled.Requires the synthesis of 4-bromocrotonic acid as a separate step, which adds to the overall process time and may have its own yield limitations.

Visualizing the Synthetic Pathways

To illustrate the chemical transformations, the following diagrams outline the two primary synthetic routes for this compound.

Synthetic_Routes cluster_0 Route 1: Allylic Bromination cluster_1 Route 2: Fischer Esterification MC Methyl Crotonate NBS NBS, Radical Initiator (AIBN or BPO) CCl4, Reflux MBC1 This compound NBS->MBC1 Yield: 60-85% BCA 4-bromocrotonic Acid MeOH Methanol (excess) H2SO4 (cat.), Reflux MBC2 This compound MeOH->MBC2 Yield: 85-95%

A comparison of the two primary synthetic routes to this compound.

Experimental Protocols

Below are detailed experimental methodologies for the two primary synthetic routes to this compound.

Route 1: Allylic Bromination of Methyl Crotonate

This protocol is adapted from the established procedure for the synthesis of ethyl 4-bromocrotonate and is expected to yield comparable results for the methyl ester.

Materials:

  • Methyl crotonate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl crotonate (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02 eq).

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl4) with vigorous stirring. The reaction is typically complete within 3-6 hours. Progress can be monitored by TLC or GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield pure this compound.

Allylic_Bromination_Workflow start Start setup Dissolve Methyl Crotonate in CCl4 start->setup add_reagents Add NBS and Radical Initiator setup->add_reagents reflux Heat to Reflux (3-6 hours) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter_succinimide Filter to Remove Succinimide cool->filter_succinimide wash Wash with NaHCO3 and Water filter_succinimide->wash dry Dry with Na2SO4 wash->dry filter_drying_agent Filter Drying Agent dry->filter_drying_agent evaporate Solvent Removal (Rotary Evaporator) filter_drying_agent->evaporate distill Vacuum Distillation evaporate->distill end Pure Methyl 4-bromocrotonate distill->end

Experimental workflow for the allylic bromination of methyl crotonate.
Route 2: Fischer Esterification of 4-bromocrotonic Acid

This route involves a classic acid-catalyzed esterification. For a complete synthesis, a preparatory step for 4-bromocrotonic acid is required.

Part A: Synthesis of 4-bromocrotonic acid (Example from Maleic Anhydride)

A multi-step synthesis starting from maleic anhydride can be employed to produce 4-bromocrotonic acid. This involves a Diels-Alder reaction, followed by bromination and subsequent elimination.

Part B: Fischer Esterification

Materials:

  • 4-bromocrotonic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromocrotonic acid (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification can be achieved by vacuum distillation if necessary.

Fischer_Esterification_Workflow start Start setup Dissolve 4-bromocrotonic Acid in excess Methanol start->setup add_catalyst Add Concentrated H2SO4 setup->add_catalyst reflux Heat to Reflux (4-8 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool remove_methanol Remove Excess Methanol cool->remove_methanol dissolve_extract Dissolve in Ethyl Acetate & Wash remove_methanol->dissolve_extract dry Dry with MgSO4 dissolve_extract->dry filter_drying_agent Filter Drying Agent dry->filter_drying_agent evaporate Solvent Removal (Rotary Evaporator) filter_drying_agent->evaporate end This compound evaporate->end

Experimental workflow for the Fischer esterification of 4-bromocrotonic acid.

Conclusion

Both the allylic bromination of methyl crotonate and the Fischer esterification of 4-bromocrotonic acid are viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the synthesis. For a more direct, one-step process where the starting material is readily available, allylic bromination is a strong candidate, provided that the necessary precautions for handling hazardous solvents are taken. Conversely, if a higher yield and potentially purer crude product are the primary concerns, and the synthesis of the carboxylic acid precursor is feasible, the Fischer esterification route is preferable. For large-scale production, the higher yield and cleaner reaction profile of the esterification route might outweigh the additional step of preparing the starting acid. Researchers and process chemists should carefully evaluate these factors to select the most efficient and practical synthetic strategy for their needs.

Safety Operating Guide

Personal protective equipment for handling Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling reactive chemical compounds like Methyl 4-bromocrotonate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound is a combustible liquid that can cause severe skin burns, and eye damage, and may lead to respiratory irritation.[1][2] It is also recognized as harmful if it comes into contact with skin, is inhaled, or swallowed, and is a suspected carcinogen.[3] Due to its hazardous nature, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

PPE CategoryItemStandard/Specification
Eye & Face Protection Chemical Safety GogglesOSHA 29 CFR 1910.133 or European Standard EN166[1]
Face ShieldTo be worn over safety goggles[4]
Skin & Body Protection Chemical-resistant GlovesConsult manufacturer's chemical resistance guide. Nitrile gloves are commonly used for short-term protection.[5]
Flame-resistant Lab CoatWorn at all times in the laboratory[4]
Closed-toe ShoesShoes must cover the entire foot[5]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRequired if exposure limits are exceeded or irritation occurs[1]

Safe Handling Workflow

Proper operational procedures are critical to minimize risk. The following workflow outlines the essential steps for safely handling this compound from preparation to disposal. All handling of this chemical should be performed within a certified chemical fume hood.[1][6]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don Appropriate PPE b Work in Chemical Fume Hood a->b c Handle Away from Ignition Sources b->c Begin Experiment d Use Compatible Equipment c->d e Securely Close Container d->e Complete Experiment f Decontaminate Work Area e->f g Segregate Waste f->g After Decontamination h Dispose via Approved Waste Plant g->h

Caption: Safe handling workflow for this compound.

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[1][7]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[1][7] Remove and wash contaminated clothing and gloves before reuse.[1][7] A physician should be called immediately.[1]

  • Inhalation : If breathing is difficult, provide artificial respiration.[7] Move the individual to fresh air and do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[7] Immediate medical attention is required.[1]

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth and never give anything by mouth to an unconscious person.[6] Call a physician immediately.[1]

Storage and Disposal

Storage: this compound should be stored in a tightly closed container in a dry and well-ventilated area, away from heat, sparks, and flames.[6][7] It is recommended to keep the product refrigerated to maintain its quality.[6][7] Incompatible materials include acids, bases, reducing agents, and strong oxidizing agents.[7]

Disposal: All waste, including contaminated materials, must be disposed of through an approved waste disposal plant. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1] Do not empty into drains.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.